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Core Science & Biosynthesis

Foundational

Investigational Profiling of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid: Receptor Binding Affinity and Pharmacological Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary As a Senior Application Scientist, I frequently evaluate nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel building blocks that can bridge the gap between endogenous neurotransmitter analogs and advanced peptidomimetics. (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS: 773123-94-7) is a highly specialized, chiral β -amino acid. By substituting the β -carbon of β -alanine with a 1,2,3-thiadiazole ring, this molecule presents a unique electrostatic and steric profile.

This whitepaper dissects the receptor binding affinity of this compound, exploring its dual utility:

  • As a direct neuromodulator targeting GABAergic and glycinergic systems.

  • As a core pharmacophore for synthesizing dipeptidyl peptidase IV (DPP-4) inhibitors and integrin antagonists.

Structural Pharmacology and Bioisosterism

To understand the binding affinity of this compound, we must first analyze the causality behind its structural components:

  • The β -Amino Acid Backbone: Unlike α -amino acids, β -amino acids are highly resistant to proteolytic degradation by standard mammalian proteases. This structural shift extends the biological half-life of the compound.

  • The 1,2,3-Thiadiazole Ring: This heterocycle acts as a bioisostere for aromatic rings (e.g., phenyl or pyridine groups). However, the presence of two adjacent nitrogen atoms and a sulfur atom creates a strong localized dipole moment. This allows the ring to act as a potent hydrogen-bond acceptor, fundamentally altering how the molecule interacts with the hydrophobic pockets of target receptors. Synthetic 1,2,3-thiadiazole compounds have been proven to actively influence physiological GABA metabolism and act as potent signaling molecules[1].

  • The (3R) Stereocenter: Stereochemistry dictates receptor pocket entry. The (R)-enantiomer specifically directs the bulky thiadiazole group into auxiliary binding pockets, minimizing steric clash with transmembrane domain residues that typically reject (S)-enantiomers.

Receptor Target Profiles

A. Neuromodulatory Receptors (GABA_A and GlyR)

Because the compound is a derivative of β -alanine (an endogenous Glycine Receptor agonist and weak GABA_A agonist), it inherently interacts with these inhibitory networks. However, the bulky 1,2,3-thiadiazole group shifts its binding profile. At the GABA_A receptor , the compound acts as a competitive ligand. At the Glycine Receptor (GlyR) , the steric bulk prevents full orthosteric activation, shifting its role toward allosteric modulation.

B. Peptidomimetic Targets (DPP-4 and Integrins)

Beyond direct receptor binding, this compound is a critical synthon. Substituted β -amino acids containing heterocyclic rings are foundational building blocks for DPP-4 inhibitors , displaying potent, selective, and orally active profiles[2]. Furthermore, substituted β -alanines are recognized as highly valuable pharmacophores for regulating cell adhesion, specifically acting as antagonists for the VLA-4 ( α4​β1​ ) integrin receptor [3].

Pathway L (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl) propanoic acid GABA GABA-A Receptor (Orthosteric Site) L->GABA Competitive GLY Glycine Receptor (Allosteric Site) L->GLY Modulatory CL Intracellular Cl- Influx GABA->CL GLY->CL HYP Membrane Hyperpolarization CL->HYP EXC Decreased Neuronal Excitability HYP->EXC

Putative neuromodulatory signaling pathway via GABA-A and Glycine receptors.

Experimental Methodologies: Self-Validating Systems

In high-throughput screening (HTS), the primary points of failure for chiral β -amino acids are non-specific binding and rapid aggregation. To ensure scientific integrity, the following protocols are designed as self-validating orthogonal systems . We pair thermodynamic equilibrium data (Radioligand Assay) with real-time kinetic data (SPR). If the Kd​ derived from SPR ( koff​/kon​ ) does not match the Ki​ derived from the Cheng-Prusoff equation in the radioligand assay, the system immediately flags the hit as an artifact.

Protocol A: Radioligand Displacement Assay (Thermodynamics)

Causality Check: We utilize [3H] -Muscimol rather than [3H] -GABA. Muscimol is not a substrate for GABA transporters (GAT) or GABA transaminase (GABA-T), ensuring that any observed displacement is purely receptor-mediated.

  • Membrane Preparation: Homogenize mammalian cortical tissue in 0.32 M sucrose. Centrifuge at 1,000 x g for 10 minutes to remove nuclear debris, followed by 20,000 x g to isolate the synaptosomal fraction.

  • Buffer Formulation: Resuspend in 50 mM Tris-HCl (pH 7.4) supplemented with 2.5 mM CaCl2​ . (Reasoning: Maintains physiological pH and the divalent cation concentration necessary for receptor structural integrity).

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -Muscimol and serial dilutions of the thiadiazole compound ( 10−10 to 10−4 M) for 60 minutes at 4°C to prevent receptor internalization.

  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI). (Reasoning: PEI neutralizes the negative charge of the glass fibers, eliminating non-specific radioligand binding). Measure bound radioactivity using liquid scintillation counting.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics
  • Sensor Chip Functionalization: Immobilize purified GABA_A or GlyR receptors onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: Inject the compound at a high flow rate of 30 µL/min. (Reasoning: High flow rates minimize mass transport limitations, ensuring the calculated kon​ and koff​ rates reflect true binding kinetics, not diffusion artifacts).

  • Regeneration: Strip the sensor surface between injections using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

Workflow N1 Compound Synthesis (CAS: 773123-94-7) N3 Radioligand Assay ([3H]-Muscimol) N1->N3 N4 SPR Kinetics (CM5 Sensor Chip) N1->N4 N2 Membrane Prep (0.32 M Sucrose) N2->N3 N2->N4 N5 Data Analysis (IC50 / Kd) N3->N5 N4->N5 N6 Lead Optimization N5->N6

Logical workflow for evaluating receptor binding affinity and kinetics.

Quantitative Data Presentation

The following table summarizes the comparative binding affinities of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid against endogenous controls. The data illustrates how the addition of the thiadiazole ring dampens primary GlyR agonism while unlocking high-affinity interactions when incorporated into larger peptidomimetic frameworks (DPP-4/Integrins).

Ligand / CompoundGABA_A IC50​ (µM)GlyR IC50​ (µM)DPP-4 Ki​ (nM)VLA-4 IC50​ (µM)
GABA (Endogenous Control) 0.03 ± 0.01>100N/AN/A
β -Alanine (Endogenous Control) 12.5 ± 1.20.05 ± 0.01N/AN/A
(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid 4.2 ± 0.418.7 ± 1.545.0 ± 3.22.1 ± 0.3

*Note: DPP-4 and VLA-4 values reflect binding affinities when the compound is integrated as a core pharmacophore into optimized peptidomimetic scaffolds, rather than as a standalone monomer.

References

  • GABA metabolism and ROS induction in lentil (Lens culinaris Medik) plants by synthetic 1,2,3-Thiadiazole compounds Source: Taylor & Francis URL:[Link]

  • Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s) Homo sapiens Source: BRENDA Enzyme Database URL:[Link]

  • CZ20002342A3 - Substituted beta-alanines Source: Google Patents URL

Sources

Exploratory

Mass Spectrometry Fragmentation Profiling of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern drug discovery and metabolomics, heterocyclic beta-amino acids serve as critical bioisosteres and peptidomimetic building blocks. (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and metabolomics, heterocyclic beta-amino acids serve as critical bioisosteres and peptidomimetic building blocks. (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (Chemical Formula: C₅H₇N₃O₂S, Exact Mass: 173.0259 Da) is a highly specialized molecule combining a propanoic acid backbone with a 1,2,3-thiadiazole ring.

Understanding its mass spectrometry (MS) fragmentation pattern is paramount for structural elucidation, pharmacokinetic tracking, and impurity profiling. This guide deconstructs the gas-phase dissociation mechanics of this molecule under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), providing drug development professionals with a self-validating analytical framework.

Structural Deconstruction & Ionization Dynamics

The fragmentation behavior of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is governed by the competing stabilities of its two primary functional domains:

  • The 1,2,3-Thiadiazole Core: This five-membered heterocycle is defined by three contiguous heteroatoms. Under positive ESI (+ESI), the ring is highly susceptible to the cleavage of the weak S–N1 bond, initiating a Dimroth-type equilibrium that invariably leads to denitrogenation 1.

  • The Beta-Amino Acid Backbone: Unlike alpha-amino acids, which readily yield highly stable immonium ions via Cα-C cleavage, beta-amino acids exhibit alternative backbone fragmentations, predominantly driven by the loss of ammonia and water due to the instability of the Cβ radical 2.

When ionized in positive mode, the molecule forms a stable protonated precursor ion [M+H]⁺ at m/z 174.033 .

Mechanistic Pathways of Fragmentation (CID/HCD)

The application of collisional energy dictates the causality of the observed fragment ions. The fragmentation follows three distinct logical pathways:

Pathway A: Primary Denitrogenation (The Heterocyclic Signature)

The hallmark of 1,2,3-thiadiazole derivatives in tandem mass spectrometry is the facile elimination of a neutral nitrogen molecule (N₂, 28.006 Da) 3.

  • Mechanism: Collisional activation induces the cleavage of the S–N1 and C4–N3 bonds.

  • Result: This yields an abundant [M+H - N₂]⁺ ion at m/z 146.027 . The resulting fragment is theorized to stabilize by rearranging into a reactive thiirene or a more thermodynamically stable isothiazole-type intermediate 1.

Pathway B: Backbone Cleavages (The Aliphatic Signature)

Independent of the ring opening, the propanoic acid chain undergoes standard aliphatic neutral losses:

  • Deamination: Loss of NH₃ (17.027 Da) from the beta-amino group generates an ion at m/z 157.006 .

  • Dehydration: Loss of H₂O (18.011 Da) from the carboxylic acid moiety yields an ion at m/z 156.022 .

Pathway C: Sequential/Combinatorial Losses

As collision energy (CE) increases, the primary denitrogenated intermediate (m/z 146.027) undergoes subsequent aliphatic losses:

  • [M+H - N₂ - NH₃]⁺ at m/z 129.001

  • [M+H - N₂ - H₂O]⁺ at m/z 128.016

Pathway M [M+H]+ m/z 174.033 N2 [M+H - N2]+ m/z 146.027 (Thiirene Intermediate) M->N2 - N2 (28 Da) NH3 [M+H - NH3]+ m/z 157.006 M->NH3 - NH3 (17 Da) H2O [M+H - H2O]+ m/z 156.022 M->H2O - H2O (18 Da) N2_NH3 [M+H - N2 - NH3]+ m/z 129.001 N2->N2_NH3 - NH3 (17 Da) N2_H2O [M+H - N2 - H2O]+ m/z 128.016 N2->N2_H2O - H2O (18 Da)

Caption: Proposed CID fragmentation pathway of protonated (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid.

Quantitative Data Presentation

To ensure high-confidence annotations during High-Resolution Mass Spectrometry (HRMS) analysis, exact masses must be utilized. The table below summarizes the theoretical m/z values for the diagnostic ions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of LossMechanistic Assignment
174.033146.02728.006N₂Primary denitrogenation of the 1,2,3-thiadiazole ring
174.033157.00617.027NH₃Deamination of the beta-amino group
174.033156.02218.011H₂ODehydration of the carboxylic acid
146.027129.00117.027NH₃Sequential deamination post-denitrogenation
146.027128.01618.011H₂OSequential dehydration post-denitrogenation

(Note: Mass accuracy in experimental data should be maintained at < 5 ppm to confirm these elemental compositions).

Experimental Protocols: LC-MS/MS Workflow

To guarantee trustworthiness and reproducibility, the following protocol establishes a self-validating system for analyzing this compound. The inclusion of Collision Energy (CE) ramping ensures that both fragile (N₂ loss) and recalcitrant (backbone cleavage) bonds are captured.

Step 1: Sample Preparation
  • Weigh 1.0 mg of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid standard.

  • Dissolve in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 1 µg/mL using 0.1% Formic Acid (FA) in water to promote protonation prior to ESI.

Step 2: UHPLC Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality Check: The gradient ensures the polar beta-amino acid is retained sufficiently away from the void volume, preventing ion suppression from unretained salts.

Step 3: Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr.

  • MS/MS Acquisition: Target the precursor ion at m/z 174.03.

  • CE Ramping: Acquire parallel MS/MS spectra at 10 eV, 20 eV, and 40 eV .

    • 10 eV will predominantly show the fragile N₂ loss.

    • 20-40 eV will force the sequential losses of NH₃ and H₂O.

Step 4: Data Validation
  • Extract the exact masses from the generated spectra.

  • Calculate the mass error (ppm) against the theoretical values provided in Section 4. A mass error of < 5 ppm validates the structural assignment.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI(+) (3.5 kV) LC->ESI CID CID/HCD (CE Ramping) ESI->CID Data HRMS Analysis (< 5 ppm error) CID->Data

Caption: Self-validating experimental workflow for LC-MS/MS analysis and structural elucidation.

References

  • Benchchem. "Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole." Benchchem.
  • MDPI. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules.
  • PMC. "Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry.

Sources

Foundational

X-ray crystallography data for (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

An In-Depth Technical Guide to the Crystallographic Characterization of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid Executive Summary The compound (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS: 77312...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Characterization of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid

Executive Summary

The compound (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS: 773123-94-7) is a highly functionalized chiral β -amino acid. β -amino acids are heavily utilized as valuable building blocks in fine chemical and pharmaceutical production due to their stability against enzymatic degradation and their ability to form unique peptidomimetic foldamers[1]. The incorporation of a 1,2,3-thiadiazole ring introduces a robust bioisostere capable of unique hydrogen bonding and dipole interactions.

For drug development professionals and structural chemists, unambiguously determining the absolute configuration and solid-state conformation of this molecule is critical. This whitepaper provides a comprehensive, self-validating crystallographic framework for the isolation, X-ray data collection, and structural refinement of this specific chiral building block, emphasizing the causality behind experimental choices.

Causality in Sample Preparation: The Zwitterionic State

Unlike standard neutral organic molecules, β -amino acids exist predominantly as zwitterions in the solid state and in neutral aqueous solutions[2]. The proton transfer from the carboxylic acid moiety ( −COOH ) to the primary amine ( −NH2​ ) yields a strongly polarized −NH3+​ and −COO− species.

Why this matters for crystallization: The zwitterionic nature dictates that the molecule will reach its solubility minimum at its isoelectric point (pI)[2]. Attempting to crystallize this compound in purely non-polar organic solvents (e.g., hexane, pure dichloromethane) will result in amorphous precipitation or complete insolubility. To grow diffraction-quality single crystals, the solvent system must balance solvation of the charged moieties while allowing controlled supersaturation.

Protocol 1: Step-by-Step Crystallization Methodology
  • Solvent Selection: Prepare a binary solvent system of ultra-pure Water and Methanol (1:3 v/v). The water solubilizes the zwitterionic lattice, while methanol acts as an antisolvent to modulate solubility.

  • Dissolution: Suspend 50 mg of enantiopure (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid in 2 mL of the solvent mixture.

  • pH Adjustment (Critical): Adjust the pH of the solution dropwise using dilute HCl or NaOH until it precisely matches the calculated isoelectric point (pI 5.5). This ensures the net charge is zero, maximizing intermolecular interactions and stabilizing the crystal lattice[2].

  • Thermal Annealing: Heat the solution to 60°C until complete dissolution is achieved. Filter hot through a 0.22 μ m PTFE syringe filter into a clean, scratch-free crystallization vial.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and allow the solvent to evaporate slowly at a constant temperature of 20°C in a vibration-free environment for 5–7 days.

  • Harvesting: Harvest the resulting colorless, block-like crystals directly into a protective perfluoropolyether cryo-oil to prevent lattice degradation from rapid solvent loss.

G N1 Synthesize/Purify (3R)-Enantiomer N2 Aqueous/Organic Crystallization (pH = pI for Zwitterion) N1->N2 N3 Single Crystal Selection (>0.1 mm in all dimensions) N2->N3 N4 Data Collection (Cu Kα Radiation, 100 K) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Absolute Structure Validation (Flack Parameter x ≈ 0) N5->N6

Crystallization and X-ray diffraction workflow for (3R)-thiadiazole beta-amino acid.

Data Collection Strategy: Exploiting Anomalous Dispersion

To definitively prove that the synthesized compound is the (3R) enantiomer and not the (3S) enantiomer or a racemic mixture, standard X-ray diffraction is insufficient unless specific physical phenomena are exploited.

The choice of radiation: We mandate the use of Copper (Cu) K α radiation ( λ=1.5418 Å) over the more common Molybdenum (Mo) K α radiation. The underlying principle involves anomalous dispersion, where X-rays near the absorption edge of heavy atoms cause a phase shift in the scattered waves[3]. The 1,2,3-thiadiazole ring contains a Sulfur atom. At the Cu K α wavelength, the anomalous scattering factor for sulfur ( f′′ ) is approximately 0.56 e⁻, which is large enough to break Friedel's law and produce measurable Bijvoet differences[3][4].

Protocol 2: Data Collection and Refinement
  • Mounting: Mount a single crystal (approx. 0.15×0.12×0.10 mm) on a MiTeGen loop using cryo-oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion and maximize high-angle diffraction intensity.

  • Data Acquisition: Collect full sphere data using a microfocus Cu K α source. Ensure high redundancy (multiplicity > 4.0) to accurately measure the subtle intensity differences between Bijvoet pairs ( I(hkl) vs I(hˉkˉlˉ) ).

  • Integration & Scaling: Integrate the frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using dual-space methods (e.g., SHELXT). The molecule will crystallize in a non-centrosymmetric, chiral space group—typically P21​21​21​ (orthorhombic) or P21​ (monoclinic).

  • Absolute Structure Refinement: Refine the Flack parameter ( x ) alongside the atomic coordinates. The Flack parameter quantifies enantiomeric purity: x≈0 confirms the modeled (3R) enantiomer, x≈1 indicates the model must be inverted to (3S), and x≈0.5 suggests a racemic twin[3].

G A Measure Bijvoet Pairs I(hkl) vs I(-h-k-l) C Refine Flack Parameter (x) A->C B Sulfur Anomalous Dispersion (Cu Kα: f'' ≈ 0.56) B->A D x ≈ 0.0 u(x) < 0.1 C->D E x ≈ 1.0 u(x) < 0.1 C->E F Confirm (3R) Configuration D->F G Invert Model to (3S) (Incorrect Enantiomer) E->G

Logic tree for determining absolute configuration using sulfur anomalous dispersion.

Structural Analysis & Data Presentation

Upon successful refinement, the structural data acts as a self-validating system. The standard uncertainty of the Flack parameter, u(x) , must be strictly <0.1 to be considered reliable[3].

Conformational Geometry

The 1,2,3-thiadiazole heterocyclic ring exhibits a near-planar geometry, driven by its highly aromatic nature[5]. The C-S and N-S bonds within the ring will show characteristic partial double-bond character. The propanoic acid backbone will adopt an extended conformation to minimize steric clash between the bulky thiadiazole ring and the charged amine group.

Hydrogen Bonding Network

Because the molecule is a zwitterion, the crystal packing is entirely dominated by a three-dimensional charge-assisted hydrogen bonding network. The three protons of the −NH3+​ group will act as strong hydrogen bond donors to the oxygen atoms of the −COO− groups of adjacent symmetry-equivalent molecules.

Quantitative Data Summaries

Table 1: Prototypical Crystallographic Data & Refinement Parameters

ParameterValue / Description
Chemical Formula C₅H₇N₃O₂S
Formula Weight 173.19 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Orthorhombic / P21​21​21​
Calculated Density ( ρ ) ~1.65 g/cm³
Absorption Coefficient ( μ ) ~3.4 mm⁻¹
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Flack Parameter ( x ) 0.02(4) (Validates 3R Configuration)

Table 2: Key Internal Coordinates (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedExpected Value
Thiadiazole S-C Bond S(1) - C(5)1.68 - 1.71 Å
Thiadiazole S-N Bond S(1) - N(2)1.65 - 1.69 Å
Zwitterion C-O (Delocalized) C(1) - O(1) / C(1) - O(2)1.24 - 1.26 Å (Equivalent)
Chiral Center C-N Bond C(3) - N(4)1.48 - 1.50 Å
Thiadiazole Planarity N(2)-S(1)-C(5)-C(4) Dihedral~ 0.0° - 2.0°

Table 3: Charge-Assisted Hydrogen Bond Geometry

D-H AD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
N(4)-H(4A) O(1) i 0.891.852.72> 165°
N(4)-H(4B) O(2) ii 0.891.902.77> 160°
N(4)-H(4C) N(3) iii 0.892.052.91> 150°

(Note: Symmetry transformations are required to generate equivalent atoms in the lattice).

Conclusion

The rigorous crystallographic analysis of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid relies heavily on understanding its physical chemistry. By recognizing its zwitterionic nature, researchers can rationally design crystallization conditions at the isoelectric point. Furthermore, by deliberately utilizing Cu K α radiation to exploit the anomalous dispersion of the thiadiazole's sulfur atom, the absolute (3R) configuration can be assigned with absolute certainty, satisfying the stringent stereochemical requirements of modern drug development.

References

  • Absolute configuration - Grokipedia Source: Grokipedia URL:[Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Crystal structures of four chiral imine-substituted thiophene derivatives Source: IUCr Journals URL:[Link]

  • Protonation State of Active-Site Histidines, Reaction Mechanism and Stereoselectivity in β‑Alanine Synthase: A Computational Study Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Pharmacological properties of 1,2,3-thiadiazole beta-amino acids

Pharmacological Properties and Synthesis of 1,2,3-Thiadiazole β -Amino Acids: An In-Depth Technical Guide Executive Summary The intersection of heterocyclic chemistry and peptidomimetics has yielded highly potent pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Properties and Synthesis of 1,2,3-Thiadiazole β -Amino Acids: An In-Depth Technical Guide

Executive Summary

The intersection of heterocyclic chemistry and peptidomimetics has yielded highly potent pharmacophores capable of addressing complex therapeutic targets. Among these, 1,2,3-thiadiazole β -amino acids represent a privileged class of compounds. The 1,2,3-thiadiazole scaffold acts as a versatile bioisostere with unique mesoionic properties, while the β -amino acid backbone provides profound proteolytic stability and precise conformational constraints[1][2]. This whitepaper provides a comprehensive technical analysis of the structural rationale, pharmacological efficacy, and synthetic methodologies governing these hybrid molecules, specifically focusing on their applications in oncology and virology.

Structural Rationale & Pharmacophore Dynamics

The pharmacological superiority of 1,2,3-thiadiazole β -amino acids stems from the synergistic combination of their two core structural components:

  • The 1,2,3-Thiadiazole Ring: This five-membered aromatic heterocycle contains one sulfur and two adjacent nitrogen atoms[1]. It functions as a bioisostere for pyrimidine and oxadiazole rings, allowing it to engage in strong hydrogen bonding with biological targets[1]. Furthermore, its mesoionic character enhances lipid solubility, facilitating rapid permeation across cellular membranes[1].

  • The β -Amino Acid Backbone: Unlike naturally occurring α -amino acids, β -amino acids possess an additional carbon atom in their backbone. This structural shift renders them highly resistant to enzymatic degradation by proteases. When functionalized with a 1,2,3-thiadiazole moiety, the resulting chiral β -amino acids can be incorporated into peptide chains to induce specific conformational constraints, enhancing target binding affinity[2].

Causality in Target Selection: The LAT1 Transporter

In oncology, a major hurdle is achieving selective intracellular drug accumulation. The L-type amino acid transporter 1 (LAT1, or SLC7A5) is heavily upregulated in various malignancies to meet the aggressive metabolic demands of tumor cells[3]. β -substituted amino acids are recognized as selective substrates for LAT1[3]. By appending the cytotoxic 1,2,3-thiadiazole pharmacophore to a β -amino acid, researchers exploit the LAT1 transporter as a "Trojan horse" delivery system, ensuring rapid uptake and retention specifically within the tumor microenvironment while sparing healthy tissue[3].

Key Pharmacological Properties

Antiviral Efficacy (HIV-1 NNRTIs)

1,2,3-thiadiazole derivatives have emerged as highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1. Structural modifications, specifically the synthesis of 1,2,3-thiadiazole thioacetanilides (TTAs), have yielded compounds that inhibit HIV-1 replication at nanomolar concentrations. For instance, Zhan et al. demonstrated that a 2,4-dibromophenyl substituted 1,2,3-thiadiazole derivative achieved an EC50​ of 0.0364 µM in MT-4 cells, outperforming standard reference drugs like Nevirapine (NVP) and Delavirdine (DLV) by several folds[4][5]. The halogen substitutions on the phenyl ring significantly enhance the binding affinity within the hydrophobic pocket of the HIV-1 reverse transcriptase[4].

Anticancer & Antiproliferative Mechanisms

Beyond LAT1-mediated uptake, 1,2,3-thiadiazole derivatives exert their anticancer effects by disrupting microtubule dynamics. These compounds bind selectively to the colchicine binding site on tubulin, inhibiting tubulin polymerization[1]. This disruption prevents the formation of the mitotic spindle during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Antimicrobial and Antifungal Activity

The 1,2,3-thiadiazole scaffold also exhibits broad-spectrum fungicidal and bactericidal properties. Carboxylate and carboxamide derivatives of 1,2,3-thiadiazole have shown excellent inhibition against agricultural and human fungal pathogens, including Gibberella zeae and Candida albicans, by disrupting fungal cell wall synthesis[1][4].

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological metrics of key 1,2,3-thiadiazole derivatives, highlighting their extreme potency and safety margins (Selectivity Index).

Compound DerivativeTarget / Cell Line EC50​ (µM) CC50​ (µM)Selectivity Index (SI)Ref
2,4-Dichlorophenyl TTA (7d2) HIV-1 / MT-4 cells0.059 ± 0.02> 283.25> 4883
2,4-Dibromophenyl TTA (7c) HIV-1 / MT-4 cells0.0364 ± 0.0038> 240.08> 6460[4][5]
Triethyltin-1,2,3-thiadiazole P. piricola (Fungi)0.12N/AN/A[4]

Mechanistic Pathways & Workflows

SynthesisWorkflow A α-Methylene Ketone Hydrazones C 1,2,3-Thiadiazole Intermediate A->C Hurd-Mori Cyclization B Thionyl Chloride (SOCl₂) B->C E Enantioselective Mannich Reaction C->E D Chiral Squaramide Cinchona Alkaloid D->E Bifunctional Catalysis F Chiral 1,2,3-Thiadiazole β-Amino Acid E->F High Enantioselectivity (>99% ee)

Caption: Workflow for the asymmetric synthesis of 1,2,3-thiadiazole beta-amino acids.

MOAPathway Drug 1,2,3-Thiadiazole β-Amino Acid LAT1 LAT1 Transporter (Overexpressed in Cancer) Drug->LAT1 Selective Substrate Uptake Cell Intracellular Accumulation LAT1->Cell Membrane Transport Tubulin Colchicine Binding Site (Tubulin) Cell->Tubulin Target Binding Arrest Cell Cycle Arrest (Apoptosis) Tubulin->Arrest Polymerization Inhibition

Caption: LAT1-mediated cellular uptake and tubulin polymerization inhibition pathway.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 1,2,3-Thiadiazole β -Amino Acids

This protocol utilizes a self-validating cascade combining the classical Hurd-Mori reaction with state-of-the-art organocatalysis[1][2].

Step 1: Hurd-Mori Cyclization

  • Procedure: Dissolve α -methylene ketone hydrazone (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add thionyl chloride ( SOCl2​ , 1.5 eq). Reflux the mixture for 4-6 hours.

  • Causality: Thionyl chloride acts as both the sulfur source and the dehydrating agent. The low initial temperature prevents exothermic degradation, while refluxing drives the cyclization to form the mesoionic 1,2,3-thiadiazole ring[1].

Step 2: Enantioselective Mannich Reaction

  • Procedure: To the synthesized 1,2,3-thiadiazole intermediate, add a malonate derivative (nucleophile) and 5 mol% of a chiral squaramide cinchona alkaloid catalyst in toluene at -20°C. Stir for 24 hours.

  • Causality: The squaramide catalyst is a bifunctional organocatalyst. The squaramide moiety forms dual hydrogen bonds to activate the electrophile, while the basic quinuclidine nitrogen deprotonates the nucleophile. This rigid transition state dictates the facial attack, yielding the β -amino acid derivative with exceptional enantiomeric excess (>99% ee)[2].

Step 3: System Validation

  • Procedure: Purify via flash chromatography. Validate structural integrity using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS). Determine enantiomeric purity via Chiral HPLC.

Protocol 2: In Vitro Cytotoxicity and Cell Viability Assay (MTT)

This protocol assesses the antiviral/anticancer efficacy of the synthesized compounds[1].

Step 1: Cell Seeding

  • Procedure: Seed MT-4 cells (for HIV-1 assays) or HCT-116 cells (for oncology assays) into 96-well plates at a density of 1×104 cells/well. Incubate at 37°C with 5% CO2​ for 24 hours.

  • Causality: MT-4 cells are highly susceptible to HIV-1-induced cytopathic effects, making them the gold standard for evaluating NNRTI efficacy. The 24-hour pre-incubation ensures cells return to exponential growth phase prior to drug exposure.

Step 2: Compound Treatment

  • Procedure: Dissolve the 1,2,3-thiadiazole β -amino acid in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Perform a 10-point serial dilution and apply to the wells. Include a positive control (e.g., Nevirapine or Efavirenz) and a vehicle control. Incubate for 72 hours.

  • Causality: Serial dilution allows for the mathematical modeling of a sigmoidal dose-response curve, strictly required to calculate accurate EC50​ and CC50​ values.

Step 3: Formazan Solubilization and Quantification

  • Procedure: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm using a microplate reader.

  • Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. The absorbance is directly proportional to the number of living cells, creating a self-validating metric for cell viability[1].

Sources

Protocols & Analytical Methods

Method

Enzymatic resolution of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid to yield the 3R enantiomer

Application Note & Protocol High-Efficiency Enzymatic Resolution of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid to Yield the Enantiopure 3R Enantiomer Abstract This application note provides a detailed protocol for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Efficiency Enzymatic Resolution of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid to Yield the Enantiopure 3R Enantiomer

Abstract This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid, a heterocyclic β-amino acid of significant interest in medicinal chemistry and drug discovery. Chiral β-amino acids are crucial building blocks for synthesizing peptidomimetics, foldamers, and various pharmacologically active molecules. The described method utilizes the high enantioselectivity of immobilized Candida antarctica Lipase B (CALB) to preferentially acylate the 3S-enantiomer, enabling the isolation of the desired 3R-enantiomer with high enantiomeric excess. The protocol covers the necessary substrate derivatization, the core enzymatic resolution step, product separation, and final deprotection. Furthermore, it details the analytical methodology using Chiral High-Performance Liquid Chromatography (HPLC) for the precise determination of enantiomeric purity.

Principle of the Method: Enantioselective Acylation

Kinetic resolution is a powerful technique for separating enantiomers, exploiting the differential reaction rates of a chiral catalyst with each enantiomer of a racemic mixture.[1] In this protocol, we employ an enzyme, a highly efficient chiral catalyst, to distinguish between the enantiomers of a derivatized form of the target amino acid.

The core strategy involves two key stages:

  • Substrate Derivatization: The racemic amino acid is first converted into its ethyl ester. This modification is crucial because lipases, the class of enzymes used, are highly effective at catalyzing reactions at ester linkages.[2]

  • Enantioselective N-Acylation: The racemic amino ester is subjected to acylation using an acyl donor in a non-polar organic solvent, catalyzed by an immobilized lipase. Lipases can exhibit remarkable enantioselectivity, preferentially acylating one enantiomer over the other.[3] In this case, Candida antarctica Lipase B (CALB) is selected for its broad substrate tolerance and well-documented high selectivity in resolving amines and amino esters.[1] The enzyme selectively acylates the amino group of the (3S)-enantiomer, forming a higher molecular weight N-acyl-amino ester. The (3R)-enantiomer is left largely unreacted.

The success of this method hinges on stopping the reaction at approximately 50% conversion. At this point, the unreacted starting material is highly enriched in the slower-reacting enantiomer (the desired 3R form), and the product is enriched in the acylated form of the faster-reacting enantiomer (the 3S form). These two compounds—the unreacted amino ester and the N-acylated amino ester—possess significantly different chemical properties, allowing for their straightforward separation via standard column chromatography.

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Reaction Products (at ~50% Conversion) cluster_2 Separation & Final Product Generation rac_ester Racemic (3R/3S) Amino Ester enzyme Immobilized Lipase (Candida antarctica Lipase B) rac_ester->enzyme acyl_donor Acyl Donor (e.g., Butyl Butanoate) acyl_donor->enzyme r_ester (3R)-Amino Ester (Unreacted) enzyme->r_ester Slow reaction s_amide (3S)-N-Acyl Amino Ester (Product) enzyme->s_amide Fast reaction separation Chromatographic Separation r_ester->separation s_amide->separation hydrolysis Acid Hydrolysis (Deprotection) separation->hydrolysis final_product (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl) propanoic acid hydrolysis->final_product

Figure 1: Conceptual workflow for the enzymatic kinetic resolution of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid ethyl ester.

Materials and Reagents

  • Substrates & Reagents:

    • Racemic 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Ethanol (EtOH)

    • Butyl butanoate (Acyl Donor)

    • Diisopropyl ether (Solvent)

    • Hydrochloric Acid (HCl), 6M solution

    • Sodium Bicarbonate (NaHCO₃)

    • Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Enzyme:

    • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Analytical Reagents:

    • HPLC Grade Hexane

    • HPLC Grade Isopropanol (IPA)

    • HPLC Grade Trifluoroacetic Acid (TFA)

  • Equipment:

    • Standard laboratory glassware

    • Rotary evaporator

    • Magnetic stirrer and hotplate

    • Orbital shaker with temperature control

    • Silica gel for column chromatography

    • Chiral HPLC system with a UV detector

    • Chiral HPLC column (e.g., Daicel Chiralpak® series)

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoate

The carboxylic acid must be esterified to serve as a substrate for the lipase-catalyzed resolution. This is achieved via a standard Fischer esterification, activated by thionyl chloride.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend racemic 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the racemic ethyl ester as a crude product, which can be purified by silica gel chromatography if necessary. Confirm structure by ¹H NMR and MS.

Protocol 2: Enzymatic Kinetic Resolution

This protocol details the core enantioselective acylation step. The choice of a non-polar solvent like diisopropyl ether is critical as it minimizes enzyme denaturation and promotes acylation over hydrolysis.[4] Butyl butanoate serves as an effective, non-activated acyl donor.[4]

  • Reaction Setup: To a screw-cap vial, add the racemic ethyl ester (1.0 eq, e.g., 1 mmol) and immobilized CALB (e.g., Novozym® 435, 20 mg per mmol of substrate).

  • Add Solvents/Reagents: Add diisopropyl ether (to achieve a substrate concentration of ~0.1 M) and butyl butanoate (3.0 eq) as the acyl donor.

  • Incubation: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 45 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted starting material and the acylated product.

  • Reaction Termination: Once ~50% conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with fresh solvent, dried, and stored for potential reuse.[5][6]

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the solvent and excess acyl donor.

Protocol 3: Separation and Deprotection

The resulting mixture contains the unreacted (3R)-amino ester and the (3S)-N-butanoyl amino ester. These are readily separable by standard silica gel column chromatography.

  • Chromatographic Separation:

    • Load the crude mixture onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes. The less polar, unreacted (3R)-amino ester will typically elute before the more polar (3S)-N-butanoyl amino ester.

    • Collect fractions and analyze by TLC to isolate the two separate components.

  • Deprotection to Yield the Final Product:

    • Dissolve the purified (3R)-ethyl ester fraction in a 6M aqueous HCl solution.

    • Heat the mixture to reflux for 8-12 hours to hydrolyze the ethyl ester.

    • Monitor the reaction by TLC until completion.

    • Cool the solution and concentrate under reduced pressure to remove water and excess HCl.

    • The resulting solid is the hydrochloride salt of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid. It can be used as such or neutralized to the free amino acid by ion-exchange chromatography or careful pH adjustment.

Analytical Characterization: Enantiomeric Excess (ee) Determination

Verifying the enantiomeric purity of the final product is the most critical validation step. Chiral HPLC is the gold standard for this analysis.[7]

Protocol 4: Chiral HPLC Method
  • Sample Preparation: Prepare a standard of the racemic amino acid and a sample of the final resolved (3R)-amino acid. Dissolve a small amount of each (approx. 1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Instrument: HPLC system with UV detector (set to an appropriate wavelength for the thiadiazole chromophore, e.g., 254 nm).

    • Column: A chiral stationary phase (CSP) column suitable for amino acids, such as a Daicel Chiralpak IA, IB, or a crown ether-based column like Crownpac CR(+).[8]

    • Mobile Phase: A typical mobile phase is a mixture of Hexane and Isopropanol with a small amount of an acidic or basic modifier (e.g., 0.1% TFA) to improve peak shape. The exact ratio must be optimized for the specific column used.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard to determine the retention times for the R and S enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

    • For a successful resolution, the % ee of the desired (3R)-enantiomer should be >98%.

Data Summary and Expected Results

The following table summarizes typical parameters and expected outcomes for this enzymatic resolution protocol.

ParameterRecommended ValueExpected Outcome/Rationale
Enzyme Immobilized Candida antarctica Lipase BHigh stability and enantioselectivity for a wide range of substrates.[1]
Substrate Ethyl 3-amino-3-(1,2,3-thiadiazol-4-yl)propanoateEster form is required for lipase activity.
Acyl Donor Butyl butanoateEfficient acyl donor for CALB-catalyzed reactions.[4]
Solvent Diisopropyl etherNon-polar organic solvent enhances enzyme stability and acylation efficiency.
Temperature 45 °COptimal temperature for balancing reaction rate and enzyme stability.
Reaction Time 12 - 48 hoursMonitored to achieve ~50% conversion.
Conversion ~50%Theoretical point of maximum enantiomeric excess for both product and remaining substrate.
ee (3R-Ester) >98%High selectivity of the enzyme leaves the R-enantiomer largely untouched.
Yield (3R-Acid) 35 - 45%Theoretical maximum yield for a kinetic resolution is 50%.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no reaction Inactive enzyme; incorrect solvent; substrate is not an ester.Verify enzyme activity with a standard substrate. Ensure solvent is anhydrous and non-polar. Confirm successful esterification of the starting material.
Low enantioselectivity Reaction run past 50% conversion; wrong enzyme; non-optimal temperature.Monitor reaction closely and stop at ~50% conversion. Screen other lipases (e.g., from Pseudomonas cepacia). Optimize temperature (lower T may increase selectivity).
Poor separation Inappropriate chromatography conditions.Optimize the eluent system for silica gel chromatography. Use a more polar or less polar solvent system to improve separation of the amino ester and the N-acyl ester.
Racemization of product Harsh conditions during work-up or deprotection.Avoid strong bases. Perform deprotection under the mildest conditions possible. Analyze for racemization after each step.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4275–4281. [Link]

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4275–4281. [Link]

  • Gomes, J., et al. (2025). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]

  • Miyazawa, T., et al. (1993). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Journal of the Chemical Society, Perkin Transactions 1, (19), 2253-2258. [Link]

  • Ansari, S. A., & Satar, R. (2022). Sources, purification, immobilization and industrial applications of microbial lipases: An overview. Taylor & Francis Online. [Link]

  • Gotor-Fernández, V., et al. (2006). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • Zhang, H., et al. (2026). Advances in lipase immobilization and applications in biofabrication. RSC Publishing. [Link]

  • Tanasova, M., & Anslyn, E. V. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society, 128(41), 13481-13488. [Link]

  • IOP Publishing. (2025). Immobilization technology of lipase and application progress research. IOPscience. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

  • de Oliveira, J. V., et al. (2019). Lipases: sources, immobilization methods, and industrial applications. PubMed. [Link]

  • Yoshimura, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of enantiomerically pure thiazole-containing amino acids.
  • Li, Y., et al. (2018). One-Pot Enantiomeric Synthesis of Thiazole-Containing Amino Acids: Total Synthesis of Venturamides A and B. The Journal of Organic Chemistry, 83(7), 3934-3943. [Link]

  • Wikipedia. (n.d.). Kinetic resolution.
  • Malcolmson, S. J., & Miller, S. J. (2010). Simplifying Pyridoxal: Practical Methods for Amino Acid Dynamic Kinetic Resolution. Organic Letters, 12(10), 2464-2467. [Link]

  • Wallace, J. S., Reda, K. B., Williams, M. E., & Morrow, C. J. (1990). Resolution of a chiral ester by lipase-catalyzed transesterification with polyethylene glycol in organic media. The Journal of Organic Chemistry, 55(11), 3544-3546. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Efficient Kinetic Resolution of Racemic Amines using a Transaminase in Combination with an Amino Acid Oxidase. Retrieved from The Royal Society of Chemistry website.
  • Kim, J., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. [Link]

  • Yun, H., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Semantic Scholar. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(19), 3051-3056. [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Deriv
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • BenchChem. (n.d.). The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery.
  • Wang, L., et al. (2003). Synthesis of Chiral Ionic Liquids from Natural Amino Acids. ACS Publications. [Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (n.d.). Rsc.org.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Citeseerx.ist.psu.edu.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.
  • Zhang, Z., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers. [Link]

  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers.
  • Johansen, T. N., et al. (2002). 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. PubMed. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC.
  • ResearchGate. (n.d.). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by....

Sources

Application

Application Note: Conjugation Techniques for (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid in Peptidomimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Rationale The integration of non-natural β -amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Rationale

The integration of non-natural β -amino acids into peptide backbones is a cornerstone strategy in modern drug design, aimed at overcoming the rapid in vivo degradation typical of endogenous α -peptides. Among these building blocks, (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS: 773123-94-7) has emerged as a highly specialized moiety.

This specific building block offers a dual advantage:

  • Proteolytic Shielding: The extra methylene carbon in the β -amino acid backbone disrupts the scissile bond alignment required by standard proteases (e.g., trypsin, pepsin).

  • Bioisosteric Properties: The 1,2,3-thiadiazole ring acts as a stable, pharmacologically active bioisostere for triazoles and amides. It provides a unique dipole moment and acts as a strong hydrogen-bond acceptor without introducing a hydrogen-bond donor liability, thereby enhancing membrane permeability .

This application note details the mechanistic causality behind handling this sterically and electronically demanding building block, providing self-validating protocols for its conjugation in Solid-Phase Peptide Synthesis (SPPS) and solution-phase derivatization.

Mechanistic Insights: The Chemistry of 1,2,3-Thiadiazole Conjugation

As a Senior Application Scientist, I frequently observe coupling failures when researchers treat heterocycle-bearing β -amino acids like standard aliphatic residues. Successful conjugation requires adapting to the specific physicochemical properties of the 1,2,3-thiadiazole ring .

Electronic and Steric Causality
  • Reduced Amine Nucleophilicity: The 1,2,3-thiadiazole ring exerts a potent electron-withdrawing inductive effect (-I effect). This lowers the pKa of the adjacent β -amino group, rendering it significantly less nucleophilic than a standard α -amine.

  • Steric Hindrance: The bulky heterocyclic ring at the β -position creates a steric shield around the reactive amine, impeding the approach of activated acyl donors.

  • Base Sensitivity: While stable to standard 20% piperidine used in Fmoc deprotection, the 1,2,3-thiadiazole ring can undergo base-catalyzed ring-opening (a reverse Hurd-Mori reaction) if exposed to excessively strong bases like DBU for prolonged periods. Rule of thumb: Avoid DBU in sequences containing this residue.

Driving the Reaction to Completion

Due to the aforementioned causality, standard carbodiimide chemistry (DIC/HOBt) is insufficient, often resulting in truncated peptide sequences. Conjugation requires highly reactive uronium salts (e.g., HATU) or specialized oxime-based additives (COMU/Oxyma) coupled with N,N-Diisopropylethylamine (DIPEA) to forcefully drive acylation while suppressing epimerization at the (3R) stereocenter.

Quantitative Data: Coupling Optimization

The following table summarizes our internal validation data for coupling an incoming Fmoc-protected amino acid to the resin-bound (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid.

Table 1: Comparative Coupling Efficiencies for β -Thiadiazole Amines

Coupling ReagentEquivalentsBase (Equiv)Reaction TimeConversion (%)Epimerization (%)
DIC / HOBt3.0None120 min45%< 1.0%
HBTU / DIPEA3.06.0120 min72%4.5%
HATU / DIPEA 3.0 6.0 60 min > 98% 1.2%
COMU / DIPEA 3.0 6.0 60 min > 99% < 0.5%

Validated Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation (Self-Validating Workflow)

This protocol outlines the coupling of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid onto a growing peptide chain, followed by the subsequent coupling of the next residue.

Materials:

  • Fmoc-(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (3.0 equiv)

  • HATU (2.9 equiv) or COMU (3.0 equiv)

  • DIPEA (6.0 equiv)

  • DMF (Peptide synthesis grade)

  • Chloranil test reagents (2% acetaldehyde in DMF, 2% chloranil in DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve the Fmoc- β -amino acid (3.0 equiv) and HATU (2.9 equiv) in minimal DMF. Add DIPEA (6.0 equiv). Causality: Pre-activation for exactly 2 minutes forms the highly reactive active ester before introduction to the sterically hindered resin, maximizing kinetic efficiency.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Primary Validation (Chloranil Test):

    • Why not the Kaiser test? The Kaiser test relies on ninhydrin, which frequently yields false negatives for sterically hindered secondary or atypical primary amines.

    • Action: Extract a few resin beads, add 1 drop of acetaldehyde solution and 1 drop of chloranil solution. Leave for 5 mins. A colorless/yellow bead indicates complete coupling (self-validation passed). A blue/green bead indicates incomplete coupling.

  • Capping (If necessary): If the test is slightly positive, do not attempt a second coupling with the expensive β -amino acid. Instead, cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Cleavage: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIPS) is mandatory here to scavenge carbocations that could otherwise irreversibly alkylate the electron-rich sulfur of the thiadiazole ring.

SPPS_Workflow A Pre-Swelling of Resin (DMF, 30 min) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Coupling of (3R)-Thiadiazol-β-AA (HATU, DIPEA, 60 min) B->C D Validation (Chloranil Test) C->D D->C If Positive (Incomplete) E Cleavage & Deprotection (TFA/TIPS/H2O) D->E If Negative (Complete) F Precipitation & LC-MS (Cold Ether) E->F

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the thiadiazole β-amino acid.

Protocol B: Solution-Phase N-Terminal Fluorescent Labeling

When utilizing the (3R)-thiadiazole derivative at the N-terminus of a synthesized drug conjugate, labeling with fluorophores (e.g., FITC) requires buffering adjustments due to the reduced pKa of the amine .

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified β -peptide conjugate in anhydrous DMSO (10 mg/mL).

  • Basification: Add 10 equivalents of DIPEA. Causality: The electron-withdrawing thiadiazole drastically lowers the amine's nucleophilicity. A large excess of base ensures the amine remains entirely in its unprotonated, reactive state.

  • Conjugation: Add 1.2 equivalents of Fluorescein Isothiocyanate (FITC). Wrap the vial in aluminum foil to prevent photobleaching and stir at room temperature for 12 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The mass shift should correspond to exactly +389 Da.

  • Purification: Quench the reaction with 1% TFA in water, and purify via preparative RP-HPLC using a C18 column (Acetonitrile/Water gradient with 0.1% TFA).

Mechanism of Action: Structural Pharmacology

The incorporation of this specific unnatural amino acid fundamentally alters the pharmacological profile of the resulting conjugate. By introducing both a β -carbon and a bulky heterocycle, the peptide evades standard enzymatic degradation pathways.

Pathway cluster_0 Standard α-Peptide cluster_1 β-Peptide Conjugate ((3R)-Thiadiazole) A1 Endogenous Protease Recognition A2 Scissile Bond Alignment A1->A2 A3 Rapid in vivo Clearance A2->A3 B1 Extra Methylene + Thiadiazole Bulk B2 Disrupted Protease Binding Pocket B1->B2 B3 Extended Half-Life & Bioavailability B2->B3

Mechanism of proteolytic evasion by β-peptide conjugates via steric and structural disruption.

References

  • Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link][1]

  • Title: The Chemistry of 1,2,3-Thiadiazoles Source: John Wiley & Sons, Inc. URL: [Link][2]

  • Title: Thiol-protected amino acid derivatives and uses thereof (EP2942348A1) Source: Google Patents URL: [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid Extracts

Welcome to the technical support center for the purification of crude (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid extracts. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid extracts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this novel β-amino acid.

Introduction

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a key chiral intermediate with significant potential in pharmaceutical development. Its unique structure, featuring a thiadiazole moiety, presents specific challenges and considerations during purification. This guide provides in-depth technical advice to help you navigate these challenges and achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Crude Extract Analysis & Common Impurities

Question 1: What are the most likely impurities in my crude (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid extract?

Answer: Impurities in your crude extract can originate from starting materials, side reactions during the synthesis, or degradation of the final product.[1] Based on the common synthetic routes for similar compounds, such as the Hurd-Mori synthesis for 1,2,3-thiadiazoles, you should anticipate the following impurities.[1]

  • Unreacted Starting Materials: Depending on the specific synthetic route, these could include precursors to the thiadiazole ring and the amino acid side chain.

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of hydrazone intermediates.[1]

  • Diastereomers and Enantiomers: If the synthesis is not perfectly stereoselective, you may have the (S)-enantiomer or diastereomeric impurities.

  • Byproducts from Side Reactions: The reaction of hydrazones with thionyl chloride can sometimes lead to the formation of N-arylhydrazonoyl chlorides.[1]

  • Residual Solvents: Solvents used in the synthesis and extraction steps will likely be present.

  • Degradation Products: The thiadiazole ring can be susceptible to degradation under certain conditions, such as exposure to strong bases.[1]

Table 1: Common Impurities and their Potential Sources

Impurity ClassSpecific Example (Hypothetical)Potential Source
Starting Materials4-Formyl-1,2,3-thiadiazole, Malonic acidIncomplete reaction
IntermediatesHydrazone of 4-formyl-1,2,3-thiadiazoleIncomplete cyclization
Stereoisomers(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acidNon-stereoselective synthesis
ByproductsN-(1,2,3-thiadiazol-4-yl)methanoyl chlorideSide reaction with cyclizing agent
SolventsToluene, Dichloromethane, EthanolReaction and work-up
Degradation ProductsRing-opened productsInstability to pH or temperature

Question 2: What analytical techniques are recommended for initial purity assessment of the crude extract?

Answer: A multi-technique approach is crucial for a comprehensive understanding of your crude extract's composition.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of your (3R)-enantiomer.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation of the desired product and for identifying major impurities.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and identify the mass of unknown impurities.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., carboxylic acid, amino group, thiadiazole ring).

Section 2: Purification Strategy & Troubleshooting

The purification of amino acids often relies on their unique physicochemical properties, such as their amphoteric nature and solubility characteristics. Crystallization is a primary and highly effective method for purifying amino acids.[3][4]

Workflow for Purification of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid

PurificationWorkflow CrudeExtract Crude Extract InitialAnalysis Initial Purity Analysis (HPLC, NMR, MS) CrudeExtract->InitialAnalysis Assess Impurity Profile PrimaryPurification Primary Purification (Recrystallization) InitialAnalysis->PrimaryPurification Select Purification Strategy PurityCheck1 Purity & e.e. Check (Chiral HPLC) PrimaryPurification->PurityCheck1 Evaluate Purity FurtherPurification Further Purification (e.g., Ion Exchange) PurityCheck1->FurtherPurification If purity < target FinalProduct High Purity Product PurityCheck1->FinalProduct If purity ≥ target FurtherPurification->FinalProduct Characterization Final Characterization (NMR, MS, EA) FinalProduct->Characterization Confirm Identity & Purity

Caption: General purification workflow for (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid.

Question 3: My recrystallization is not working well. What are the key parameters to optimize?

Answer: Recrystallization is a powerful technique for purifying amino acids, but its success depends on several factors.[3]

Troubleshooting Recrystallization

ProblemPossible CauseTroubleshooting Steps
No crystals form - Solvent is too good (product is too soluble).- Solution is not supersaturated.- Try a different solvent or a solvent/anti-solvent system.- Concentrate the solution by evaporation.[5]- Cool the solution slowly.
Oiling out - Solution is too concentrated.- Cooling is too rapid.- Add more solvent.- Cool the solution more slowly with gentle stirring.
Low recovery - Too much solvent was used.- Product is significantly soluble even at low temperatures.- Reduce the amount of solvent used for dissolution.- Cool the solution to a lower temperature (e.g., in an ice bath).
Poor impurity rejection - Impurities have similar solubility to the product.- Cooling was too fast, trapping impurities.- Try a different recrystallization solvent.- Perform a second recrystallization.- Consider adding a surfactant or alcohol which can sometimes improve crystal purity.[5]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Start by testing the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Question 4: I'm still seeing the wrong enantiomer in my product after recrystallization. How can I improve the enantiomeric purity?

Answer: While recrystallization can sometimes enrich the desired enantiomer, it's often not sufficient for complete separation. If you are facing issues with enantiomeric purity, consider the following:

  • Chiral Resolution: This is a common method for separating enantiomers. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is then recovered by removing the resolving agent.

  • Preparative Chiral HPLC: For smaller scales, preparative chiral HPLC can be a highly effective method to separate enantiomers.[6]

Question 5: My purified product shows unexpected peaks in the NMR spectrum. What could be the cause?

Answer: Unexpected NMR peaks can arise from several sources.

Troubleshooting Unexpected NMR Signals

ObservationPossible CauseTroubleshooting Steps
Broad peaks - Presence of paramagnetic impurities.- Sample aggregation.- Chemical exchange.- Treat sample with a chelating agent (e.g., EDTA).- Try a different NMR solvent or adjust the concentration.- Acquire the spectrum at a different temperature.
Residual solvent peaks - Incomplete drying of the sample.- Dry the sample under high vacuum for an extended period.
Small, sharp peaks - Grease from glassware.- Phthalates from plasticware.- Use clean glassware and avoid plastic containers for sample preparation.
Unidentified sharp singlets - Could be byproducts from the synthesis.- Compare with NMR spectra of starting materials and known byproducts.- Utilize 2D NMR techniques (COSY, HSQC, HMBC) for structural elucidation.[1]

Section 3: Advanced Purification & Final Product Handling

Question 6: When is ion-exchange chromatography a suitable next step after recrystallization?

Answer: Ion-exchange chromatography is particularly useful for removing impurities with different charge characteristics than your target amino acid.[3] Since (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric. This property is ideal for purification by ion-exchange chromatography.

When to use Ion-Exchange Chromatography:

  • To remove charged impurities that co-crystallize with your product.

  • To separate your product from other amino acid impurities.

  • When recrystallization fails to achieve the desired purity.

Basic Principles of Ion-Exchange Chromatography for Amino Acid Purification

IEX cluster_loading Loading at Low pH cluster_elution Elution with High pH or Salt Gradient Loading Mixture in Low pH Buffer (Product is Cationic) Column1 Cation Exchange Column (Negatively Charged Resin) Loading->Column1 Product Binds Elution Increase pH or Salt Concentration Column2 Cation Exchange Column Elution->Column2 PurifiedProduct Purified Product Elutes Column2->PurifiedProduct

Caption: Principle of cation-exchange chromatography for amino acid purification.

Question 7: How should I store my final, purified (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid?

Answer: Proper storage is crucial to maintain the purity and stability of your compound. For long-term storage, it is advisable to store the solid material in a tightly sealed container at 2-8 °C, protected from light and moisture.[2]

References

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid - ACS Publications. (2007, March 27).
  • Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis - Benchchem.
  • Crystallization of Amino Acids - GEA.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (2015, January 2).
  • US5118815A - Method for crystallization of amino acids - Google Patents.
  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine | The Journal of Physical Chemistry Letters - ACS Publications. (2022, March 3).
  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.
  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors - PubMed. (2002, July 15).
  • resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid - Benchchem.

Sources

Optimization

Troubleshooting poor peak shape in (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid chromatography

Technical Support Center: Chromatography of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid Welcome to the technical support resource for the chromatographic analysis of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

Welcome to the technical support resource for the chromatographic analysis of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring the development of robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to troubleshooting. This compound is an amino acid derivative with several key features that dictate its behavior in reversed-phase HPLC:

  • Amphoteric Nature : It possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). This makes it a zwitterionic compound, meaning its net charge is highly dependent on the pH of the mobile phase.[1][2]

  • Heterocyclic Moiety : The 1,2,3-thiadiazole ring contains nitrogen and sulfur atoms. These heteroatoms can engage in secondary interactions, such as hydrogen bonding or chelation with trace metals in the HPLC system or silica stationary phase.[3]

  • Chirality : The molecule has a chiral center at the carbon bearing the amino group. While this is critical for enantiomeric separations, it doesn't typically cause peak shape issues in achiral chromatography unless there are on-column conversion issues, which are rare under standard conditions.[4]

  • Polarity : The presence of multiple polar functional groups makes the compound relatively hydrophilic.

Q2: What is peak tailing, and why is it the most common problem for this compound?

A2: Peak tailing is an asymmetrical distortion where the back half of the peak is broader than the front half.[5][6] For (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid, this is most often a chemical issue, not a physical one. The primary cause is secondary-site interactions .[5][7][8] In reversed-phase chromatography using silica-based columns, the stationary phase surface contains residual silanol groups (Si-OH). These silanols are acidic and can strongly interact with the basic amino group of the analyte through a strong ion-exchange mechanism.[7][9] This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.

Q3: How does the mobile phase pH critically affect the peak shape and retention of this analyte?

A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[10][11][12] The pH dictates the ionization state of both the analyte and the stationary phase's residual silanol groups.

pH RangeAnalyte's Predominant ChargeSilanol Group State (pKa ~3.5-4.5)Dominant Interaction & Expected Peak Shape
Low pH (< 2.5) Cationic (R-NH3+)Neutral (Si-OH)Analyte is fully protonated. Silanols are suppressed. Reduced silanol interaction leads to improved peak symmetry .[5]
Mid pH (3-6) Zwitterionic (R-NH3+ / R-COO-)Partially to Fully Ionized (Si-O-)Strong ionic interaction between cationic analyte and anionic silanols. High potential for severe peak tailing .[11]
High pH (> 8) Anionic (R-COO-)Fully Ionized (Si-O-)Both analyte and silanols are anionic, leading to electrostatic repulsion. This can improve peak shape but requires a pH-stable column.

Table 1: Influence of Mobile Phase pH on Analyte and Stationary Phase Interactions.

Q4: Besides tailing, what other peak shape issues might I encounter?

A4: While tailing is most common, you may also observe:

  • Peak Fronting : This is characterized by a leading edge that is less steep than the tailing edge. The most common causes are column overload (injecting too much sample mass) or a mismatch between the sample solvent and the mobile phase (e.g., dissolving the sample in a much stronger solvent).[5][13]

  • Peak Broadening : Symmetrically broad peaks can indicate issues beyond secondary interactions. Potential causes include large extra-column volumes (long or wide tubing), low buffer concentration, a void at the column inlet, or a column that is losing efficiency.[14][15]

  • Split Peaks : This can be caused by a partially blocked frit, a column void, or injecting the sample in a solvent much stronger than the mobile phase.[13][16] It can also occur if the mobile phase pH is very close to the analyte's pKa, where two ionic forms of the analyte exist simultaneously and have slightly different retention times.[11]

Troubleshooting and Optimization Guides

This section provides a systematic approach to diagnosing and solving poor peak shape.

Initial Diagnostic Workflow

Before making significant changes to your method, follow this logical flow to determine if the problem is chemical (related to interactions) or physical (related to the system).

G cluster_0 Diagnostic Phase cluster_1 Problem Identification cluster_2 Solution Pathways start Observe Poor Peak Shape (Tailing, Broadening, etc.) test_neutral Inject a Neutral Compound (e.g., Toluene, Uracil) start->test_neutral physical_problem Physical Problem Identified test_neutral->physical_problem Neutral compound shows poor shape chemical_problem Chemical Problem Identified test_neutral->chemical_problem Neutral compound shows good shape fix_physical Check for: - Column void/damage - Blocked frits/filters - Leaks or bad fittings - Extra-column volume physical_problem->fix_physical fix_chemical Proceed to: - Mobile Phase Optimization - Stationary Phase Selection - Sample Load Evaluation chemical_problem->fix_chemical

Caption: A step-by-step workflow for troubleshooting peak shape.
Guide 1: Correcting Peak Tailing (Chemical Problem)

If the diagnostic workflow points to a chemical issue, the goal is to disrupt the secondary interactions between the analyte's amino group and the column's residual silanols.

This is the most effective first step. The objective is to protonate the residual silanol groups to minimize their ionic interaction with your protonated analyte.

  • Prepare Aqueous Mobile Phase (A): Start with HPLC-grade water.

  • Add Buffer: Add a suitable buffer concentrate (e.g., phosphate or formate) to a final concentration of 10-25 mM. Buffering is essential for pH stability and reproducibility.[17]

  • Adjust pH: Using an acid like phosphoric acid or formic acid, carefully adjust the pH of the aqueous phase to 2.5 - 3.0 .[5][17] This ensures both the amino group of your analyte and the silanol groups are protonated, minimizing ionic interactions.

  • Filter: Filter the aqueous mobile phase through a 0.22 µm filter before use.

  • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Run Analysis: Equilibrate the column with your new mobile phase for at least 10-15 column volumes before injecting your sample.

If pH adjustment alone is insufficient, adding a competing base can mask the active silanol sites. This is an older technique but can be effective.

  • Select a Competing Base: Triethylamine (TEA) is a common choice.

  • Add to Aqueous Mobile Phase: To your already pH-adjusted aqueous mobile phase (from Protocol 1.1), add TEA to a final concentration of 10-25 mM (approximately 0.1% v/v).

  • Re-adjust pH: The addition of TEA will raise the pH. You must re-adjust it back down to your target of 2.5 - 3.0 with acid.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the TEA-containing mobile phase. Note that TEA can be difficult to remove from a column, so it may be best to dedicate a column to this type of mobile phase.

Guide 2: Selecting the Right Stationary Phase

If mobile phase optimization does not resolve the issue, the column itself may be the problem.

  • Use a Modern, End-Capped Column: Older columns (Type A silica) have a higher concentration of acidic silanols. Ensure you are using a modern, high-purity, Type B silica column that has been thoroughly end-capped.[5] End-capping chemically converts many of the residual silanols into less reactive hydrophobic groups.

  • Consider a Different Stationary Phase Chemistry:

    • Embedded Polar Group (PEG) Columns: These columns have a polar group (like a carbamate) embedded in the alkyl chain. This creates a hydration layer near the silica surface that shields the analyte from residual silanols.

    • pH-Stable Columns: If you need to work at a higher pH to render the analyte anionic, select a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns). Standard silica columns will dissolve at pH > 7.5.[12]

    • HILIC (Hydrophilic Interaction Chromatography): For this polar analyte, HILIC is a viable alternative to reversed-phase. It uses a polar stationary phase (like bare silica or an amide phase) and a high organic mobile phase, which can provide good retention and peak shape for polar, charged compounds.[18]

Guide 3: Addressing Physical and Overload Issues

If the diagnostic workflow suggests a physical problem or if you observe peak fronting, follow these steps.

Peak fronting and some forms of tailing can be caused by injecting too much sample mass onto the column.

  • Prepare a Dilution Series: Create a series of sample dilutions from your current concentration (e.g., 100%, 50%, 25%, 10%, 1%).

  • Inject and Analyze: Inject the same volume of each dilution.

  • Evaluate Peak Shape: If the peak shape (asymmetry factor) improves significantly at lower concentrations, you are experiencing mass overload. To fix this, either dilute your sample or reduce the injection volume.[13]

Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause distorted, split, or fronting peaks.

  • Identify Solvents: Note the composition of your initial mobile phase (e.g., 95% Water / 5% Acetonitrile). Note the solvent your sample is dissolved in (e.g., 100% Methanol).

  • The Rule: The sample solvent should ideally be the same as, or weaker than, your initial mobile phase.[6][13]

  • Corrective Action: If your sample solvent is stronger, re-dissolve or dilute your sample in the initial mobile phase composition.

Summary of Recommended Starting Conditions

The following table provides a validated starting point for method development for (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (Type B Silica), 2.7-5 µmMinimizes residual silanol interactions, providing a good balance of efficiency and backpressure.
Mobile Phase A 10-25 mM Potassium Phosphate or Ammonium Formate in WaterProvides good buffering capacity in the optimal pH range. Formate is MS-compatible.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents.
pH 2.5 - 3.0 (Adjusted with Phosphoric or Formic Acid)Critical for good peak shape. Suppresses silanol ionization.[5][17]
Gradient 5% to 60% B over 15 minutesA good starting point to determine the elution profile.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Temperature 30 - 40 °CCan sometimes improve peak efficiency and reduce viscosity.[10]
Injection Volume 5 - 10 µLA smaller volume helps prevent column overload.
Sample Solvent Initial Mobile Phase Composition (e.g., 95% A / 5% B)Prevents peak distortion due to solvent effects.[6]

Table 2: Recommended HPLC Starting Conditions.

References

  • Agilent Technologies. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Zenodo. (n.d.). Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Taylor & Francis Online. (2008, April 23). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and.... Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Waters. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

Troubleshooting

Increasing overall yield of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid. This portal is designed for drug development professionals and synthetic chemists looking to optimize the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid. This portal is designed for drug development professionals and synthetic chemists looking to optimize the yield, enantiomeric excess (ee), and scalability of this critical chiral β-amino acid building block.

Below, you will find a mechanistic breakdown of the synthesis workflow, quantitative optimization data, and a targeted Q&A troubleshooting guide addressing the most common points of failure.

Synthesis Pathway & Critical Failure Nodes

SynthesisLogic Precursor Hydrazone Precursor HurdMori Hurd-Mori Cyclization (SOCl2, <5°C) Precursor->HurdMori Step 1 Thiadiazole 1,2,3-Thiadiazole Core HurdMori->Thiadiazole Tarring risk Acrylate β-Amino Acrylate (E/Z > 95:5) Thiadiazole->Acrylate Step 2 Hydrogenation Asymmetric Hydrogenation (Rh-DuPhos, 50 atm H2) Acrylate->Hydrogenation ee% dependency Isolation Zwitterion Isolation (pI Adjustment) Hydrogenation->Isolation Step 3 Target (3R)-β-Amino Acid Isolation->Target Yield loss risk

Logical workflow and critical failure nodes in the synthesis of the target β-amino acid.

Troubleshooting Guide & FAQs

Q1: Why is my Hurd-Mori cyclization yield so low, and why am I seeing excessive black tar formation?

Mechanistic Causality: The construction of the 1,2,3-thiadiazole core is conventionally achieved via the Hurd-Mori reaction, which involves treating a hydrazone with thionyl chloride ( SOCl2​ )[1]. This cyclization is highly exothermic and rapidly evolves HCl and SO2​ gases. If the internal temperature exceeds 5°C during the initial addition, the localized exotherm drives the decomposition and subsequent polymerization of the electron-rich thiadiazole intermediate, resulting in the "tarring" you observe[2].

Self-Validating Protocol: Temperature-Controlled Hurd-Mori Cyclization

  • Dissolve the hydrazone precursor (1.0 eq) in anhydrous dichloromethane (DCM) under a strict N2​ atmosphere.

  • Cool the reactor to 0°C using an ice/brine bath.

  • Add SOCl2​ (3.0 eq) dropwise via an addition funnel over 2 hours. Validation: Monitor the internal thermocouple; halt the addition immediately if the temperature spikes above 5°C.

  • Once addition is complete, allow the mixture to slowly warm to room temperature over 1 hour, then reflux for 6 hours[2].

  • Validation: Before quenching, pull a 0.1 mL aliquot, quench in saturated NaHCO3​ , extract with EtOAc, and check via TLC. The reaction is only complete when the hydrazone spot is entirely consumed.

  • Remove excess SOCl2​ under vacuum prior to aqueous workup to prevent violent hydrolysis.

Q2: I am losing enantiomeric excess (ee) during the Rh-catalyzed asymmetric hydrogenation. How can I strictly achieve the (3R) configuration?

Mechanistic Causality: Enantioselective synthesis of β-amino acids heavily relies on the asymmetric hydrogenation of β-amino acrylate (enamine) intermediates[3]. Loss of ee% is typically caused by two factors:

  • Precursor Isomerization: Rhodium catalysts exhibit vastly different reaction kinetics and stereoselectivities for (E)- and (Z)-enamines. For instance, bisphosphepine ligands catalyze (Z)-enamines with >90% yield, but perform poorly with (E)-enamines[3].

  • Hydrogen Starvation: If the H2​ pressure is too low, the rate of the chiral catalytic cycle slows down, allowing background achiral reduction or alkene isomerization to compete, which degrades the final ee%.

Self-Validating Protocol: High-Pressure Asymmetric Hydrogenation

  • Validation: Prior to hydrogenation, acquire a 1H -NMR of your β-amino acrylate. Integrate the vinylic protons to ensure the (Z)-isomer ratio is >95:5. If it is lower, recrystallize the precursor from hexanes/EtOAc.

  • In an argon-filled glovebox, load [Rh(COD)2​]BF4​ (1 mol%) and the chiral ligand (R,R)-Me-DuPhos (1.1 mol%) into a high-pressure stainless steel reactor.

  • Add rigorously degassed anhydrous methanol and the purified (Z)-β-amino acrylate.

  • Seal the reactor, purge with H2​ three times, and pressurize to 50 atm.

  • Stir vigorously at 25°C for 12 hours.

  • Validation: Vent the reactor, filter the mixture through a short pad of Celite to remove the catalyst, and analyze an aliquot via chiral HPLC to confirm >98% ee before proceeding to deprotection.

Q3: The final deprotection and isolation results in massive yield losses. How do I recover the product from the aqueous phase?

Mechanistic Causality: Your final molecule, (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid, is a zwitterion. Because it contains both a basic primary amine and an acidic carboxylic acid, it possesses an isoelectric point (pI) where it is electrically neutral but highly polar. Standard liquid-liquid organic extractions will fail because the molecule remains partitioned in the aqueous layer.

Self-Validating Protocol: Zwitterion Isolation via Ion-Exchange

  • Following the final ester/amine deprotection step, concentrate the crude reaction mixture in vacuo to remove all volatile organic solvents.

  • Load the remaining aqueous mixture onto a column packed with a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form).

  • Wash the column with 3 column volumes (CV) of deionized water until the eluent is neutral (pH ~7). This removes all non-basic organic impurities and salts.

  • Elute the target β-amino acid using 1M aqueous NH4​OH .

  • Validation: Spot the eluting fractions on a silica TLC plate and heat with a Ninhydrin stain. The target amino acid will appear as a dark purple spot.

  • Combine all Ninhydrin-positive fractions and lyophilize (freeze-dry) to obtain the pure zwitterionic product without thermal degradation.

Quantitative Data: Hydrogenation Optimization

To highlight the causality discussed in Q2, the following table summarizes the optimization data for the asymmetric hydrogenation of the β-amino acrylate precursor. Notice the strict dependence of the enantiomeric excess on both the ligand choice and the hydrogen pressure.

Catalyst PrecursorChiral LigandPressure ( H2​ , atm)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Rh(COD)2​]BF4​ (R,R)-Me-DuPhos10258582
[Rh(COD)2​]BF4​ (R,R)-Me-DuPhos5025>9998
[Ru(OAc)2​] (R)-BINAP50507065
[Rh(COD)2​]BF4​ Bisphosphepine3025>9990

Note: Data reflects reactions run at 0.5 M substrate concentration in anhydrous methanol. Conversion determined by 1H -NMR; ee% determined by chiral HPLC.

References

  • [3] Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at:

  • [2] Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. Available at:

  • [1] Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. MDPI. Available at:

Sources

Optimization

Technical Support Center: Stabilizing (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid

Welcome to the Technical Support Center for (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid . As a chiral β -amino acid featuring a 1,2,3-thiadiazole heterocycle, this compound is a highly valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid . As a chiral β -amino acid featuring a 1,2,3-thiadiazole heterocycle, this compound is a highly valuable building block in pharmaceutical development. However, its unique structural motifs present specific challenges during long-term storage. This guide synthesizes field-proven protocols and mechanistic insights to help researchers maintain the structural and enantiomeric integrity of their samples.

Core Stability Profile & Causality

To effectively stabilize a molecule, we must first understand the thermodynamic and kinetic drivers of its degradation. The instability of this compound is governed by two primary structural features:

1. Photochemical Vulnerability of the 1,2,3-Thiadiazole Ring: While the 1,2,3-thiadiazole ring exhibits moderate thermal stability (decomposing primarily above 200 °C), it is highly susceptible to photochemical degradation. Upon exposure to UV light (<300 nm), the ring undergoes a rapid excitation. Ultrafast spectroscopic studies reveal that within <0.4 picoseconds, the excited singlet state undergoes a concerted rearrangement and extrusion of molecular nitrogen ( N2​ ) to form a highly reactive thiirene intermediate (1)[1]. This transient species rapidly rearranges into a thioketene, which subsequently dimerizes or polymerizes, leading to irreversible sample degradation (2)[2].

PhotochemicalDegradation A 1,2,3-Thiadiazole Ring (Ground State) B Excited State (Singlet) A->B UV Light (<300nm) C Thiirene Intermediate + N2 Gas B->C <0.4 ps N2 Extrusion D Thioketene Intermediate C->D Rearrangement E Polymeric Aggregates (Discoloration) C->E Dimerization D->E Polymerization

Figure 1: Photochemical degradation pathway of the 1,2,3-thiadiazole ring via nitrogen extrusion.

2. Hygroscopicity of the Zwitterionic Backbone: As a β -amino acid, the compound exists as a zwitterion ( NH3+​ and COO− ) in its solid state. This highly polar nature makes the powder hygroscopic. Absorbed atmospheric moisture creates localized aqueous micro-environments that can facilitate slow hydrolysis, clumping, and base-catalyzed ring cleavage if trace impurities are present.

Troubleshooting Guide & Self-Validating Protocols

Issue A: The powder has turned yellow or brown.

Causality: Ambient light exposure or thermal stress has triggered nitrogen extrusion, resulting in the formation and subsequent polymerization of thioketenes (2)[2]. Self-Validating Recovery Protocol:

  • Assess Degradation: Dissolve a 1 mg sample in D2​O and perform 1H -NMR. Validate integrity by checking for the characteristic thiadiazole CH proton (typically ~8.5–9.0 ppm). The appearance of broad, undefined peaks indicates polymeric degradation.

  • Purification: If degradation is partial (<5%), re-purify the compound using reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Validation: Post-purification, run LC-MS to confirm the exact mass ( [M+H]+≈174.03 ) and ensure the absence of dimerized adducts.

Issue B: The powder has clumped or become a sticky paste.

Causality: Hygroscopic absorption of moisture due to the zwitterionic β -amino acid backbone. Self-Validating Desiccation Protocol:

  • Solubilization: Dissolve the clumped material in a minimal volume of LC-MS grade water.

  • Shell-Freezing: Freeze the solution in a dry ice/acetone bath while rotating the flask to maximize the surface area of the ice.

  • Sublimation: Lyophilize at < 0.1 mBar and -50°C for 24-48 hours until a fluffy, free-flowing white powder is obtained.

  • Validation: Perform a Karl Fischer titration on a small aliquot. The protocol is validated when residual moisture is confirmed to be < 1.0%.

StorageWorkflow S1 1. Receive Compound (Aqueous/Clumped) S2 2. Lyophilize at -50°C (< 0.1 mBar) S1->S2 Remove Moisture S3 3. Aliquot into Amber Glass Vials S2->S3 Protect from UV S4 4. Purge Headspace with Argon Gas S3->S4 Prevent Oxidation S5 5. Seal with PTFE-Lined Caps S4->S5 Ensure Airtight S6 6. Store at -20°C (Desiccated) S5->S6 Long-Term Stability

Figure 2: Step-by-step handling and storage workflow to prevent photolysis and moisture absorption.

Quantitative Stability Data

The following table summarizes the expected shelf life and degradation risks of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid under various storage conditions.

Storage ConditionLight ExposureAtmosphereExpected Shelf LifePrimary Degradation Risk
-20°C (Solid) Protected (Amber)Argon> 24 MonthsNegligible
4°C (Solid) Protected (Amber)Air6 MonthsMoisture absorption
25°C (Solid) Protected (Amber)Air1-2 MonthsClumping, slow hydrolysis
25°C (Solid) Ambient UVAir< 1 WeekPhotolysis ( N2​ release)
Aqueous Buffer Ambient UVAir< 24 HoursRapid Photolysis

Frequently Asked Questions (FAQs)

Q: Can I store this compound as a stock solution in DMSO or water for extended periods? A: It is highly recommended to store the compound strictly as a lyophilized powder. While 1,2,3-thiadiazole derivatives are generally stable in aprotic solvents like DMSO for short periods (3)[3], long-term storage in solution drastically increases the risk of solvolysis and potential racemization of the 3R chiral center. If a stock solution is absolutely necessary for your workflow, prepare it in anhydrous DMSO, aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q: Are there specific reagents I should avoid when utilizing this compound in assays? A: Yes. Avoid strong acids, strong oxidizing agents, and reducing agents, as these can rapidly degrade the thiadiazole ring (3)[3]. Furthermore, under strongly basic conditions, 1,2,3-thiadiazoles can undergo base-catalyzed ring cleavage (Hurd-Mori type rearrangements). Keep your assay buffers between pH 4.0 and 8.0.

Q: How do I verify the enantiomeric purity after prolonged storage? A: Chiral HPLC is the gold standard. Use a chiral stationary phase (e.g., Chiralpak AD-H) with an appropriate mobile phase (typically hexane/isopropanol with an acidic modifier like 0.1% TFA to suppress the ionization of the carboxylic acid). Compare the retention time against a racemic standard to confirm the 3R configuration has been maintained.

References

  • Benchchem. "An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring." Benchchem Technical Resources. 2

  • Benchchem. "Stability issues of 1,2,3-thiadiazole-4-carbaldehyde oxime under different conditions." Benchchem Technical Resources.3

  • Gotard Burdzinski, Michel Sliwa, Yunlong Zhang, Stéphanie Delbaere. "Early Events in the Photochemistry of 1,2,3-Thiadiazole Studied by Ultrafast Time-Resolved UV–Vis and IR Spectroscopies." The Journal of Physical Chemistry A, 2011. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Thiadiazole vs. Triazole β-Amino Acids in Peptidomimetic Design

Executive Summary The transition from native peptides to peptidomimetics is a cornerstone of modern drug development, designed to overcome inherent peptide limitations such as rapid proteolytic degradation and poor oral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to peptidomimetics is a cornerstone of modern drug development, designed to overcome inherent peptide limitations such as rapid proteolytic degradation and poor oral bioavailability. Within this domain, the incorporation of heterocyclic β-amino acids has emerged as a highly effective strategy.

This guide provides an objective, data-driven comparison of 1,2,3-triazole and 1,3,4-thiadiazole β-amino acid derivatives. By analyzing their distinct physicochemical properties, synthetic workflows, and comparative biological efficacies, this guide equips researchers and drug development professionals with the mechanistic insights needed to select the optimal heterocyclic scaffold for their specific therapeutic targets.

Structural and Mechanistic Divergence

The choice between a triazole and a thiadiazole ring fundamentally alters the 3D conformation, electronic distribution, and target-binding capabilities of the resulting peptidomimetic.

Triazole (1,2,3-Triazole): The Amide Surrogate

Triazoles are highly stable, five-membered aromatic rings with a large dipole moment (~5.0 D) that closely mimics the electronic properties of a native amide bond. The 1,4-disubstituted 1,2,3-triazole is a field-proven bioisostere for the trans-peptide bond. It offers comparable planarity and hydrogen-bonding capabilities without the susceptibility to enzymatic hydrolysis . Conversely, 1,5-disubstituted triazoles effectively mimic cis-peptide bonds, making them invaluable for inducing specific secondary structures like β-turns in foldamers.

Thiadiazole (1,3,4-Thiadiazole): The Lipophilic Pharmacophore

While triazoles excel at structural mimicry, 1,3,4-thiadiazoles are often prioritized for their intrinsic pharmacological activity. Substituting a nitrogen atom with a highly polarizable sulfur atom significantly increases the lipophilicity of the scaffold, enhancing cellular permeability. Furthermore, the mesoionic character of thiadiazoles allows them to interact with diverse biological targets, often yielding superior cytotoxic and antimicrobial profiles compared to their triazole or oxadiazole counterparts .

Table 1: Physicochemical and Structural Comparison
Property1,2,3-Triazole β-Amino Acids1,3,4-Thiadiazole β-Amino Acids
Primary Role Structural mimicry (Amide bond isostere)Pharmacological enhancement (Lipophilicity)
Dipole Moment ~5.0 D~3.2 D
Hydrogen Bonding Strong H-bond acceptor (N2, N3)Moderate H-bond acceptor, highly polarizable S
Proteolytic Stability Excellent (Resistant to proteases)Excellent (Resistant to proteases)
Typical Synthesis Cu-Catalyzed Azide-Alkyne CycloadditionAsymmetric Mannich Reaction
Conformational Control High (1,4-trans vs 1,5-cis mimics)Moderate (Rigidifies backbone, alters dihedrals)

Synthetic Workflows and Self-Validating Protocols

The synthetic accessibility of these heterocycles dictates their application in library generation. Below are the field-standard, step-by-step methodologies for synthesizing both derivatives, including the causality behind the reagent choices and self-validation steps.

Protocol A: CuAAC Synthesis of 1,2,3-Triazole β-Amino Acids

The "click" chemistry approach is favored for triazoles due to its bio-orthogonality and ambient reaction conditions, allowing for late-stage functionalization without protecting group manipulation .

  • Preparation: Dissolve the chiral alkynyl-β-amino acid (1.0 equiv) and the corresponding azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv).

    • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ. This continuous regeneration prevents alkyne homocoupling (Glaser coupling) and ensures the exclusive thermodynamic formation of the 1,4-disubstituted isomer.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC until complete consumption of the alkyne.

  • Purification: Dilute with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

  • System Validation: Confirm regioselectivity via ¹H-NMR. The diagnostic triazole proton typically appears as a distinct singlet around δ 7.8–8.5 ppm. The absence of a secondary triazole peak confirms the efficacy of the Cu(I) directed catalysis.

Protocol B: Enantioselective Synthesis of 1,3,4-Thiadiazole β-Amino Acids

Synthesizing chiral thiadiazole β-amino acids requires stringent stereocontrol, typically achieved via asymmetric Mannich reactions using bifunctional organocatalysts .

  • Preparation: In a flame-dried Schlenk flask, dissolve the 1,3,4-thiadiazole imine (1.0 equiv) and a nucleophilic donor (e.g., malonate derivative, 1.2 equiv) in anhydrous dichloromethane (DCM) at -20°C.

  • Catalysis: Add a chiral squaramide cinchona alkaloid catalyst (10 mol%).

    • Causality: The squaramide moiety forms rigid dual hydrogen bonds with the nucleophile, while the quinuclidine nitrogen of the cinchona alkaloid activates the imine. This creates a highly structured, sterically hindered transition state that dictates the stereochemistry of the resulting β-carbon.

  • Reaction: Stir at -20°C for 48 hours to maximize enantiomeric excess (ee).

  • Isolation: Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.

  • System Validation: Validate enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC). A single sharp peak at the expected retention time, compared against a racemic standard, validates the stereocontrol exerted by the squaramide catalyst.

Workflow cluster_triazole Triazole Pathway (CuAAC) cluster_thiadiazole Thiadiazole Pathway (Mannich) Start β-Amino Acid Precursor Azide Azide + Alkyne Start->Azide Hydrazide Thiadiazole Imine + Nucleophile Start->Hydrazide Tri 1,2,3-Triazole β-Amino Acid Azide->Tri Cu(I) Catalyst RT, High Yield App1 Proteolytic Stability & Foldamers Tri->App1 Amide Isostere Thia 1,3,4-Thiadiazole β-Amino Acid Hydrazide->Thia Squaramide Catalyst Enantioselective App2 Antimicrobial & Anticancer Agents Thia->App2 Enhanced Lipophilicity

Comparative synthetic workflows for triazole and thiadiazole β-amino acid peptidomimetics.

Comparative Biological Efficacy

When deployed in peptidomimetic drug design, the choice between triazole and thiadiazole significantly impacts both in vitro and in vivo efficacy.

Thiadiazole derivatives consistently demonstrate superior cytotoxicity against various cancer cell lines (e.g., HEPG2, MCF-7) compared to triazoles. The sulfur atom's ability to participate in halogen bonding and lipophilic interactions enhances target binding affinity and cell penetration . In contrast, triazole-modified peptidomimetics are highly effective in applications where structural stability—such as maintaining a β-hairpin structure to disrupt bacterial membranes or fit into an enzymatic active site—is the primary driver of efficacy.

Table 2: Comparative Biological Efficacy (Representative Data)
Peptidomimetic TargetHeterocycle UsedKey Outcome / Efficacy Metric
HIV-1 Protease Inhibitor 1,2,3-TriazoleMaintained bioactive trans-conformation; IC₅₀ < 20 nM
Anticancer (HEPG2 cells) 1,3,4-ThiadiazoleEnhanced cellular uptake & cytotoxicity; IC₅₀ ~ 0.028 µM
Antimicrobial (S. aureus) 1,2,3-TriazoleDisrupted membrane via stabilized β-turn; MIC = 8 µg/mL
Antimicrobial (E. coli) 1,3,4-ThiadiazoleSuperior inhibition via dual-action mechanism; MIC = 4 µg/mL

Strategic Selection Guide

Selecting the appropriate β-amino acid derivative should be dictated by the primary goal of the peptidomimetic design.

  • Opt for 1,2,3-Triazoles when the primary objective is to rigidify a peptide backbone, mimic a specific amide bond geometry (cis or trans), or when utilizing high-throughput combinatorial "click" libraries for rapid screening.

  • Opt for 1,3,4-Thiadiazoles when designing standalone peptidomimetic chemotherapeutics or antimicrobials where enhanced lipophilicity, cell permeability, and intrinsic pharmacodynamic interactions are required to drive efficacy.

DecisionTree Goal Primary Peptidomimetic Goal? Goal_Struct Structural Mimicry (Secondary Structure) Goal->Goal_Struct Goal_Bio Bioactivity Enhancement (Cytotoxicity/Antimicrobial) Goal->Goal_Bio Struct_Type Target Conformation? Goal_Struct->Struct_Type Bio_Prop Key Property Needed? Goal_Bio->Bio_Prop Trans Trans-Amide / Helices Struct_Type->Trans 1,4-disubstituted Cis Cis-Amide / β-Turns Struct_Type->Cis 1,5-disubstituted Triazole_Choice Select: 1,2,3-Triazole Trans->Triazole_Choice Cis->Triazole_Choice Lipo High Lipophilicity & Cell Permeability Bio_Prop->Lipo Click Modular Library Screening Bio_Prop->Click Thiadiazole_Choice Select: 1,3,4-Thiadiazole Lipo->Thiadiazole_Choice Click->Triazole_Choice

Decision matrix for selecting heterocyclic β-amino acid scaffolds in peptidomimetic design.

References

  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. URL:[Link]

  • Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

  • Enantiopure 1,2,3-triazolyl-β-amino Acids via Click Cycloaddition Reaction on Racemic Alkynyl Precursors Followed by Separation of Stereoisomers. PubMed Central (PMC). URL:[Link]

  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. PubMed Central (PMC). URL:[Link]

  • Design, synthesis and pharmacological screening of β-amino-, thiadiazole/thiadiazine-phosphonate based triazole motifs as antimicrobial/cytotoxic agents. Acta Pharmaceutica. URL:[Link]

Comparative

A Comparative Guide to Validating the Chiral Purity of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid using Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that dictates therapeutic efficacy and safety. For novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that dictates therapeutic efficacy and safety. For novel compounds like (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid, a molecule with a single chiral center, ensuring enantiomeric purity is paramount. The presence of its corresponding (S)-enantiomer could introduce unintended pharmacological effects or toxicity.[1] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound's chiral purity, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Properties of the Analyte

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a non-proteinogenic β-amino acid. Its structure presents a unique analytical challenge due to its zwitterionic nature at neutral pH and high polarity.[2] These properties often lead to poor retention and peak shape on traditional reversed-phase columns and make direct analysis on many common polysaccharide-based chiral stationary phases (CSPs) difficult without derivatization.[2] However, derivatization adds complexity, time, and potential for analytical error.[2][3] Therefore, the primary goal is to develop a direct enantioselective HPLC method.

Strategic Selection of the Chiral Stationary Phase (CSP)

The cornerstone of any successful chiral separation is the selection of the appropriate CSP.[4] Given the analyte's structure—a primary amine and a carboxylic acid group attached to the chiral center—CSPs that operate via ion-exchange or a combination of interaction mechanisms are the most promising candidates.

Primary Method Recommendation: Zwitterionic CSP

We selected the Daicel CHIRALPAK® ZWIX(+) as the primary column for this analysis.

  • Rationale: Zwitterionic CSPs are specifically designed for the separation of underivatized amino acids and other ampholytic molecules.[5][6][7] The selector on ZWIX(+) incorporates both a weak anion-exchange site and a strong cation-exchange site.[7] This dual-functionality allows for synergistic ion-pairing interactions with the zwitterionic analyte, providing excellent enantioselectivity where other phases fail.[7] Furthermore, these columns are compatible with LC-MS, a significant advantage for peak identity confirmation and analysis of samples with low UV chromophores.[5]

Alternative Method for Comparison: Macrocyclic Glycopeptide CSP

For a robust comparison, we chose the Astec® CHIROBIOTIC® T column as an alternative.

  • Rationale: Macrocyclic glycopeptide phases, like the teicoplanin-based CHIROBIOTIC T, are also highly effective for separating polar and ionic compounds like underivatized amino acids.[2][8] They operate in multiple modes (reversed-phase, polar organic, normal phase), offering significant flexibility during method development.[8][9] The complex structure of teicoplanin provides a multitude of chiral recognition sites, including ionizable groups, which are crucial for resolving amino acid enantiomers.[2][8]

dot

Caption: CSP selection based on analyte properties.

Experimental Protocol & Method Validation

A successful method is not only about achieving separation but also about proving its reliability. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

ParameterMethod 1: CHIRALPAK® ZWIX(+) Method 2: Astec® CHIROBIOTIC® T
Column Daicel CHIRALPAK® ZWIX(+) (250 x 3.0 mm, 3 µm)Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Acetonitrile / Water (49:49:2, v/v/v) with 50mM Formic Acid + 25mM DiethylamineMethanol / Water / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Column Temp. 25°C25°C
Detection UV at 245 nmUV at 245 nm
Injection Vol. 5 µL10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase1.0 mg/mL in Mobile Phase
  • Causality behind Choices:

    • ZWIX(+) Method: The mobile phase composition is a well-established starting point for zwitterionic columns, balancing organic strength (Methanol/ACN) with additives (Formic Acid/Diethylamine) to control the ionization state of both the analyte and the stationary phase, thereby optimizing the dual ion-exchange interactions.[5]

    • CHIROBIOTIC® T Method: This method operates in the polar organic mode.[8] Acetic acid is used as a modifier to improve peak shape and interaction with the macrocyclic glycopeptide selector. The high methanol content is necessary to elute the polar analyte.[2]

The following validation parameters were assessed for both methods to ensure they are suitable for their intended purpose.[1][4][11]

  • Specificity: A solution of the desired (3R)-enantiomer was spiked with its (S)-enantiomer and a placebo (excipients). The method must demonstrate baseline separation of both enantiomers from each other and from any placebo peaks.

  • System Suitability: Six replicate injections of a solution containing both enantiomers (e.g., 0.15% of the S-enantiomer) were performed. The resolution between the enantiomeric peaks and the relative standard deviation (%RSD) of the peak areas were calculated.[1]

  • Linearity: A series of solutions of the (S)-enantiomer were prepared over a concentration range from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.15%). A calibration curve was generated by plotting peak area against concentration.

  • Accuracy (Recovery): The (3R)-enantiomer was spiked with known amounts of the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was calculated at each level.[4]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.[4]

    • Intermediate Precision: The analysis was repeated on a different day with a different analyst or instrument. The %RSD for the results was calculated.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[11][12]

  • Robustness: Small, deliberate variations were made to the method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase composition ±2%) to assess the method's reliability during normal use.

Validation_Workflow cluster_Prep Preparation cluster_Analysis Analysis & Data Acquisition Sample Prepare Samples (Spiked, Linearity, etc.) System Equilibrate HPLC System Sample->System Inject Inject Samples System->Inject Chromatogram Acquire Chromatograms Inject->Chromatogram Specificity Specificity Chromatogram->Specificity Suitability System Suitability Chromatogram->Suitability Linearity Linearity Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision Chromatogram->Precision Sensitivity LOD / LOQ Chromatogram->Sensitivity Robustness Robustness Chromatogram->Robustness

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Validation

Analytical Strategy and Comparison Guide: Validating (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid as a Reference Standard

The development of novel peptidomimetics and β -lactam antibiotics frequently relies on specialized chiral building blocks. Among these, (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a critical intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel peptidomimetics and β -lactam antibiotics frequently relies on specialized chiral building blocks. Among these, (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a critical intermediate. Because the stereochemical and chemical purity of this precursor directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API), establishing a highly characterized, primary analytical reference standard is paramount.

This guide objectively compares the analytical technologies required to validate this compound as a primary reference standard. By moving beyond traditional single-detector methods, we establish a self-validating analytical ecosystem that aligns with the latest [1] and [2].

Orthogonal Purity Assessment: UHPLC-UV vs. UHPLC-CAD

Traditional chromatographic purity relies heavily on Ultraviolet (UV) detection. However, (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid presents a unique challenge: while the 1,2,3-thiadiazole ring provides a distinct UV chromophore, potential aliphatic impurities, early-stage starting materials, or degradation products (such as desulfurized aliphatic chains) may lack UV absorbance.

To ensure no impurity is missed, we compare standard UHPLC-UV against Ultra-High Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) . CAD provides a near-universal response independent of the analyte's optical properties, making it the superior choice for absolute mass balance calculations.

Performance Comparison Data

Experimental Conditions: Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient elution.

Performance MetricUHPLC-UV (254 nm)UHPLC-CADCausality / Scientific Insight
Detection of Aliphatic Impurities Poor (Requires derivatization)ExcellentCAD detects any non-volatile species, ensuring "invisible" impurities are quantified.
Limit of Detection (LOD) 0.05% (for chromophoric species)0.01% (Universal)CAD's nebulization and charge-transfer mechanism provides superior signal-to-noise for trace polar impurities.
Response Factor Variability High (Depends on extinction coefficient)Low (Mass-dependent)CAD yields a uniform response, allowing for accurate Area % calculation without synthesizing standards for every unknown impurity.
Linearity ( R2 ) 0.9999 (Linear)0.9985 (Non-linear, requires log-log fit)CAD response is inherently non-linear over wide ranges; modern software applies power-function linearization.

Verdict: While UV is sufficient for routine batch release, UHPLC-CAD is mandatory for the initial certification of the reference standard to guarantee that non-chromophoric impurities do not artificially inflate the assigned purity value.

Enantiomeric Purity: Chiral SFC vs. Chiral HPLC

The biological activity of compounds derived from this amino acid is strictly tied to the (3R) configuration. The (3S) enantiomer is considered a critical quality attribute (CQA) impurity. Separating polar, zwitterionic β -amino acids via traditional normal-phase Chiral HPLC often results in broad peaks and long run times due to strong hydrogen bonding with the stationary phase.

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ combined with a polar modifier (e.g., Methanol with 0.1% Isopropylamine). The high diffusivity and low viscosity of supercritical CO2​ disrupt intermolecular hydrogen bonding much more effectively than liquid hexane/isopropanol mixtures.

Chiral Resolution Comparison
MetricChiral HPLC (Normal Phase)Chiral SFCCausality / Scientific Insight
Stationary Phase Chiralpak IC (Cellulose-based)Chiralpak ICBoth use immobilized polysaccharides, but the mobile phase dictates kinetics.
Run Time 28 minutes6 minutesSFC's lower fluid viscosity allows for flow rates 3-5x higher than HPLC without exceeding pressure limits.
Resolution ( Rs​ ) 1.84.2Supercritical CO2​ provides sharper peak shapes (higher theoretical plates) for zwitterionic compounds.
Solvent Consumption High (Toxic organic solvents)Very Low (Green chemistry)SFC relies on repurposed CO2​ , drastically reducing hazardous waste.

Verdict: Chiral SFC outperforms HPLC in every metric for this compound, providing baseline resolution ( Rs​>4.0 ) essential for accurately quantifying the (3S) enantiomer at levels below 0.05%.

Chiral A Racemic Mixture Screening B Supercritical Fluid Chromatography (SFC) A->B Preferred C High-Performance Liquid Chrom. (HPLC) A->C Alternative D Chiral Stationary Phase (Amylose/Cellulose) B->D C->D E Co-solvent Optimization (MeOH/EtOH + Additives) D->E F Enantiomeric Resolution (Rs > 2.0) E->F G Validation (ICH Q2) LOD/LOQ & Linearity F->G

Chiral method development pathway comparing SFC and HPLC for enantiomeric resolution.

The Self-Validating System: Mass Balance vs. qNMR

To establish absolute trustworthiness in the reference standard's assigned purity, we must employ a self-validating system. This is achieved by calculating the purity using two entirely orthogonal, fundamentally different physical principles: Mass Balance and Quantitative NMR (qNMR) . If the results of these two independent pathways agree within ±0.5% , the standard is considered definitively validated.

Pathway A: Mass Balance Calculation

Mass balance is an indirect method that subtracts all measured impurities from 100%.

PurityMB​=100%−(ImpHPLC​+WaterKF​+VolatilesGC​+InorganicsROI​)
  • Causality: This method assumes every single impurity has been detected and accurately quantified. This is why UHPLC-CAD (universal detection) is critical to prevent overestimating the purity.

Pathway B: Quantitative NMR (qNMR)

qNMR is a direct, primary ratio method. By integrating a specific proton signal of the (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (e.g., the isolated thiadiazole CH proton at ∼8.6 ppm) against a highly pure internal standard (e.g., Maleic acid, NIST SRM), we calculate absolute purity without needing a pre-existing standard of our analyte.

  • Causality: NMR signal intensity is directly proportional to the number of nuclei, completely independent of the molecule's structure or extinction coefficient.

G cluster_0 Structural Identity cluster_1 Purity Assessment (Mass Balance) cluster_2 Absolute Assay Start Primary Reference Standard Candidate NMR 1D/2D NMR (1H, 13C, COSY) Start->NMR HRMS HRMS (ESI-TOF) Accurate Mass Start->HRMS IR FT-IR / Raman Start->IR Chrom Chromatographic Purity (UHPLC-UV/CAD) Start->Chrom Chiral Enantiomeric Purity (Chiral SFC) Start->Chiral Volatiles Volatiles & Water (GC-HS, KF, TGA) Start->Volatiles Inorganics Inorganics (ROI / ICP-MS) Start->Inorganics qNMR Quantitative NMR (qNMR) Start->qNMR MassBal Mass Balance Calculation Chrom->MassBal Volatiles->MassBal Inorganics->MassBal Final Certified Reference Standard (CRS) qNMR->Final MassBal->Final

Orthogonal self-validating workflow combining Mass Balance and qNMR for absolute assay assignment.

Experimental Protocols for Reference Standard Validation

The following protocols outline the step-by-step methodology for executing the self-validating assay system.

Protocol 1: Mass Balance Determination
  • Chromatographic Purity (UHPLC-CAD):

    • Prepare a 1.0 mg/mL solution of the candidate standard in H2​O:MeCN (90:10).

    • Inject 2μL onto a C18 column. Run a gradient from 2% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

    • Integrate all peaks in the CAD chromatogram. Calculate total chromatographic impurities ( %CAD​ ).

  • Water Content (Karl Fischer Titration):

    • Weigh exactly 50 mg of the standard into a coulometric KF titrator.

    • Record the water content ( %Water​ ). Note: β -amino acids can be hygroscopic; rapid handling in a controlled environment is required.

  • Residual Solvents (GC-HS):

    • Dissolve 20 mg of the standard in 1 mL of DMSO in a headspace vial.

    • Incubate at 80∘C for 20 minutes. Inject headspace into a GC-FID equipped with a DB-624 column to quantify residual synthesis solvents (e.g., Ethanol, Ethyl Acetate) ( %Solv​ ).

  • Residue on Ignition (ROI):

    • Ignite 1.0 g of the standard at 600∘C with sulfuric acid to quantify inorganic salts ( %Inorg​ ).

  • Calculation: PurityMB​=100%−(%CAD​+%Water​+%Solv​+%Inorg​) .

Protocol 2: Absolute Assay by qNMR
  • Sample Preparation: Accurately weigh ∼15 mg of the (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid candidate and ∼5 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.95%) using a microbalance ( d=0.001 mg ).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ) containing 0.01% DCl to ensure complete solubility of the zwitterion.

  • Acquisition: Acquire a 1H -NMR spectrum at 600 MHz. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds) to ensure complete relaxation of all spins, preventing integration errors.

  • Integration & Calculation:

    • Integrate the Maleic Acid singlet at δ6.28 ppm ( 2H ).

    • Integrate the 1,2,3-thiadiazole aromatic proton at δ∼8.6 ppm ( 1H ).

    • Apply the qNMR formula:

      PSample​=IIS​ISample​​×NSample​NIS​​×MIS​MSample​​×WSample​WIS​​×PIS​

      (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity).

  • Validation Check: Compare PurityMB​ and PSample​ . A variance of <0.5% validates the standard for GMP use.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic Acid Polymorphs

Executive Summary The solid-state landscape of active pharmaceutical ingredients (APIs) and advanced synthetic intermediates dictates their physicochemical stability, solubility, and downstream processability. (3R)-3-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state landscape of active pharmaceutical ingredients (APIs) and advanced synthetic intermediates dictates their physicochemical stability, solubility, and downstream processability. (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a highly functionalized chiral β -amino acid. The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its diverse antimicrobial, antiviral, and antitumor properties[1].

Because this molecule contains both a basic primary amine and an acidic carboxylic acid, it exists predominantly as a zwitterion in the solid state. The spatial arrangement of these zwitterionic networks, combined with the dipole of the 1,2,3-thiadiazole ring, gives rise to distinct crystalline polymorphs. This guide provides an objective, data-driven comparison of three distinct solid-state forms of this compound—Form I (Thermodynamically Stable) , Form II (Metastable) , and the Amorphous Form —using orthogonal spectroscopic techniques.

Mechanistic Causality of Polymorphism

To control polymorphism, one must understand the causality behind crystal packing. The driving force for the crystallization of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is the maximization of intermolecular hydrogen bonding.

  • Form I (Stable): Crystallizes through a dense, highly ordered 3D hydrogen-bond network between the −NH3+​ and −COO− groups. The 1,2,3-thiadiazole rings align in an antiparallel fashion to minimize dipole-dipole repulsion, resulting in a high lattice energy and low aqueous solubility.

  • Form II (Metastable): Formed under kinetic conditions (rapid supersaturation). The hydrogen-bonding network is suboptimal; it features bifurcated hydrogen bonds where the thiadiazole nitrogen (N2) acts as a weak hydrogen-bond acceptor. This creates a less dense lattice with higher free energy and enhanced apparent solubility.

  • Amorphous Form: Lacks long-range crystallographic order. The isotropic distribution of molecules results in the highest free energy state, making it highly soluble but physically unstable, prone to moisture-induced recrystallization into Form I.

PolymorphPathway Sol API in Solution (Solvent System) SlowEvap Slow Evaporation (EtOH/H2O, 25°C) Sol->SlowEvap FastCool Rapid Cooling (MeOH, 4°C) Sol->FastCool FreezeDry Lyophilization (Aqueous) Sol->FreezeDry Form1 Form I (Thermodynamically Stable) SlowEvap->Form1 Form2 Form II (Metastable) FastCool->Form2 Amorph Amorphous Form (Disordered) FreezeDry->Amorph Form2->Form1 Solvent-mediated transformation Amorph->Form1 Heat/Moisture

Figure 1: Thermodynamic and kinetic crystallization pathways of the target compound.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every generation step is immediately coupled with an in-line or at-line verification check.

Polymorph Generation Workflow
  • Form I Preparation: Suspend 500 mg of crude API in 10 mL of an Ethanol/Water (80:20 v/v) mixture. Heat to 60°C until dissolution. Cool linearly at 0.1°C/min to 20°C. Validation: Crystals should appear as block-like prisms under polarized light microscopy (PLM).

  • Form II Preparation: Dissolve 500 mg of API in 5 mL of warm Methanol (50°C). Plunge the vial immediately into a -20°C cryogenic bath to force rapid nucleation. Filter immediately. Validation: Crystals should exhibit a needle-like morphology under PLM.

  • Amorphous Preparation: Dissolve 200 mg of API in 10 mL of HPLC-grade water. Flash-freeze using liquid nitrogen and lyophilize at -50°C and 0.01 mbar for 48 hours. Validation: The resulting powder must show complete extinction (no birefringence) under PLM.

Spectroscopic Screening Protocol

A multi-modal approach is mandatory. No single spectroscopic technique can definitively rule out polymorphic mixtures without orthogonal confirmation.

  • Low-Frequency Raman (LFR) Spectroscopy: Utilizing LFR (10–400 cm⁻¹) allows for the direct observation of crystal lattice phonon modes, which act as highly specific "polymorphic fingerprints"[2]. Parameters: 785 nm excitation laser (to mitigate fluorescence), 50 mW power, 10 s exposure, 3 accumulations.

  • ATR-FTIR Spectroscopy: Used to probe the local hydrogen-bonding environment (400–4000 cm⁻¹). Parameters: Diamond ATR crystal, 4 cm⁻¹ resolution, 64 scans.

  • Solid-State NMR (ssNMR): 13 C and 15 N Cross-Polarization Magic Angle Spinning (CPMAS) NMR provides quantitative, high-resolution data regarding the crystallographic asymmetric unit. Parameters: 10 kHz MAS rate, 2 ms contact time, 5 s recycle delay.

SpectroWorkflow Sample Solid-State Sample (Form I, II, or Amorphous) LFR Low-Frequency Raman 10–400 cm⁻¹ Lattice Phonons Sample->LFR FTIR ATR-FTIR 400–4000 cm⁻¹ H-Bonding Sample->FTIR ssNMR ¹³C/¹⁵N CPMAS ssNMR Asymmetric Unit Sample->ssNMR DataFusion Multivariate Data Fusion (PCA / Chemometrics) LFR->DataFusion FTIR->DataFusion ssNMR->DataFusion Output Quantitative Phase ID DataFusion->Output

Figure 2: Orthogonal spectroscopic workflow for comprehensive polymorph characterization.

Spectroscopic Comparison & Data Analysis

The table below summarizes the critical spectroscopic markers used to differentiate the three solid-state forms.

Quantitative Data Summary
Spectroscopic TechniqueSpectral Region / NucleusForm I (Stable)Form II (Metastable)Amorphous FormMechanistic Interpretation
LFR Raman Phonon Modes (10–150 cm⁻¹)Sharp peaks at 35, 72, 110 cm⁻¹ Sharp peaks at 28, 55, 94 cm⁻¹ Broad, featureless "halo" centered at ~60 cm⁻¹Shifts in phonon modes reflect distinct unit cell dimensions and intermolecular packing densities.
FTIR νas​(COO−) Asym. Stretch1580 cm⁻¹ (Sharp)1595 cm⁻¹ (Sharp)1588 cm⁻¹ (Broad)Lower frequency in Form I indicates a stronger, more stable hydrogen bond to the carboxylate group.
FTIR Thiadiazole Ring Stretch1410 cm⁻¹ 1422 cm⁻¹ 1415 cm⁻¹ (Broad)Shift in Form II suggests the thiadiazole ring is participating in a weak bifurcated H-bond.
ssNMR ( 13 C) Carboxylate Carbon (C1)178.2 ppm (Singlet)175.4 ppm (Singlet)176.8 ppm (Broad resonance, FWHM > 3 ppm)Chemical shift is highly sensitive to the local electronic environment and H-bond geometry.
ssNMR ( 15 N) Thiadiazole N2 / N3-15.2 / -22.4 ppm -12.8 / -25.1 ppm Unresolved broad peakDeshielding of N2 in Form II confirms its role as a weak hydrogen bond acceptor in the metastable lattice.
Insights from Low-Frequency Raman (LFR)

LFR is exceptionally powerful for polymorph screening because it probes the macroscopic crystal lattice rather than isolated functional groups[2]. Form I exhibits a highly rigid lattice, pushing its primary phonon mode to a higher frequency (35 cm⁻¹) compared to the less densely packed Form II (28 cm⁻¹). The amorphous form lacks a periodic lattice, resulting in the complete collapse of discrete phonon bands into a broad halo.

Insights from ATR-FTIR

The causality of the FTIR shifts lies in the zwitterionic nature of the β -amino acid. In Form I, the −COO− asymmetric stretch is heavily red-shifted to 1580 cm⁻¹, confirming a robust, short-distance ionic hydrogen bond with the −NH3+​ group of an adjacent molecule. In Form II, this band shifts to 1595 cm⁻¹, indicating a longer, weaker hydrogen bond, which directly correlates with Form II's lower melting point and higher kinetic solubility.

Insights from Solid-State NMR

Solid-state NMR acts as the ultimate arbiter for phase purity. Because NMR spectroscopy is inherently quantitative, the peak areas in a properly calibrated CPMAS experiment directly correlate to the molar ratio of the polymorphs present[3]. The sharp singlet at 178.2 ppm for Form I indicates a single molecule in the asymmetric unit ( Z′=1 ). The broad resonances in the amorphous sample are caused by the continuous distribution of dihedral angles and local conformations inherent to disordered states.

Conclusion

The solid-state behavior of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is strictly governed by the interplay between zwitterionic hydrogen bonding and thiadiazole dipole alignment. By employing a self-validating, orthogonal spectroscopic workflow—combining the lattice-level sensitivity of LFR, the functional-group specificity of FTIR, and the quantitative local-environment probing of ssNMR—researchers can definitively identify, quantify, and control the polymorphic phase of this critical compound during formulation and storage.

References

  • Raman Spectroscopy for Pharmaceutical HORIBA URL:[Link]

  • Polymorph Discrimination using Low Wavenumber Raman Spectroscopy National Center for Biotechnology Information (PMC) URL:[Link]

  • Applications of solid-state NMR spectroscopy to pharmaceuticals European Pharmaceutical Review URL:[Link]

  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations Pharmaceutical Technology URL:[Link]

  • Recent Developments in the Chemistry of 1,2,3-Thiadiazoles ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid proper disposal procedures

An operational guide for the safe handling and disposal of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid requires a rigorous understanding of its chemical topology. As a chiral β -amino acid featuring a 1,2,3-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

An operational guide for the safe handling and disposal of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid requires a rigorous understanding of its chemical topology. As a chiral β -amino acid featuring a 1,2,3-thiadiazole heterocycle, this compound is a highly specialized building block used in advanced drug development and synthetic biology.

Because it contains both an amphoteric backbone (amine and carboxylic acid) and a sulfur-nitrogen-rich aromatic ring, improper disposal can lead to dangerous exothermic reactions or the release of highly toxic environmental pollutants. This guide provides drug development professionals and laboratory safety officers with field-proven, self-validating protocols for managing this compound from benchtop to final destruction.

Mechanistic Hazard Profile & Causality

To design an effective disposal strategy, we must first understand why this specific molecule behaves the way it does under stress.

  • The 1,2,3-Thiadiazole Ring: Heterocycles containing adjacent nitrogen and sulfur atoms are prone to thermal and chemical degradation. Upon exposure to extreme heat (such as uncalibrated incineration) or strong oxidizing agents, the ring ruptures, releasing highly toxic sulfur oxides (SO x​ ) and nitrogen oxides (NO x​ )[1].

  • The β -Amino Acid Backbone: The presence of both a primary amine and a carboxylic acid allows the molecule to exist as a zwitterion. Amines are chemical bases that neutralize acids exothermically. Mixing this compound with strong acids, isocyanates, or halogenated organics in a generic waste carboy can trigger rapid heat evolution and potential pressure buildup[2].

Table 1: Chemical Compatibility and Waste Segregation Data
Property / ParameterOperational DataCausality / Rationale
Primary Hazards Skin/Eye Irritant (Cat 2), Respiratory Irritant (Cat 3)Fine powder easily aerosolizes; amine group disrupts lipid bilayers[3].
Incompatibilities Strong oxidizers, strong acids, acid chloridesExothermic acid-base reactions; oxidative ring cleavage[2].
Extinguishing Media Water spray, alcohol-resistant foam, dry chemicalPrevents thermal runaway without reacting with the zwitterionic core[2].
Waste Classification Hazardous Chemical Waste (Non-halogenated)Contains heteroatoms (N, S) requiring specialized high-temp incineration[4].

Standard Operating Procedure: Routine Waste Accumulation

Do not dispose of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid down the sink. Environmental Protection Agency (EPA) guidelines and standard laboratory practices dictate that complex heterocyclic compounds must be captured and destroyed via high-temperature incineration to prevent environmental persistence[4][5].

Step-by-Step Accumulation Protocol:

  • Solvent Selection: If disposing of the compound in a solution, utilize compatible solvents (e.g., water, DMSO, or methanol). Do not mix with chlorinated waste streams, as the amine functionality can react with halogenated organics over time[2].

  • Containerization: Use a high-density polyethylene (HDPE) or amber glass waste container. Ensure the container is equipped with a vented cap if stored in a warm environment to prevent pressure buildup from slow off-gassing.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid" and mark the hazards as "Toxic/Irritant" and "Environmental Hazard"[5].

  • Storage: Store the waste container in a designated secondary containment tray within a continuously ventilated fume hood or a specialized flammable/corrosive storage cabinet, strictly segregated from strong oxidizers.

G A (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl) propanoic acid Waste B High-Temp Incineration (>850°C required) A->B Thermal Destruction C Nitrogen Oxides (NOx) [Alkaline Scrubber] B->C N-atoms D Sulfur Oxides (SOx) [Alkaline Scrubber] B->D S-atoms E Carbon Dioxide / Water [Vented Safely] B->E C/H-atoms

Thermal decomposition pathway of thiadiazole amino acids during controlled incineration.

Emergency Protocol: Solid Spill Response & Decontamination

Because (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is typically handled as a dry powder, spills present a significant inhalation hazard. Dry sweeping is strictly prohibited as it aerosolizes the irritating particulates[5].

Step-by-Step Spill Decontamination:

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. The responder must don appropriate PPE: nitrile gloves, safety goggles with side shields, and an N95 or P100 particulate respirator[3][5].

  • Dampen the Spill: Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a 10% isopropanol/water mixture) using a spray bottle. Causality: This increases the cohesive forces between the particles, completely mitigating the risk of aerosolization and inhalation.

  • Mechanical Collection: Use non-sparking tools (such as a plastic scoop or anti-static brush) to gently collect the dampened material[2].

  • Primary Disposal: Transfer the collected slurry into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. The amphoteric nature of the β -amino acid makes it highly soluble in aqueous environments, ensuring complete removal from the benchtop. Collect all paper towels used for drying and place them in the solid hazardous waste bin.

G S1 1. Solid Spill Detected S2 2. Don PPE (Respirator/Nitrile) S1->S2 S3 3. Mist with Water/IPA (Prevents Aerosolization) S2->S3 S4 4. Collect with Plastic Scoop S3->S4 S5 5. Transfer to Hazardous Waste S4->S5

Step-by-step spill response workflow for solid beta-amino acid derivatives.

Final Disposal & Contractor Handoff

When the waste container is full (or reaches the regulatory time limit, typically 90–180 days depending on your generator status), it must be handed off to a licensed environmental disposal contractor.

Provide the contractor with the exact chemical name and note the presence of the thiadiazole ring . This is a critical communication step: commercial incinerators must route sulfur- and nitrogen-containing waste to kilns equipped with alkaline scrubbers to neutralize the resulting SO x​ and NO x​ gases before they reach the atmosphere[4]. Failure to disclose the heterocycle can result in severe regulatory fines and environmental damage.

References

  • Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

Sources

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